molecular formula C17H14N4O2 B10857355 EAPB 02303

EAPB 02303

カタログ番号: B10857355
分子量: 306.32 g/mol
InChIキー: KOBYYHFBTUBHRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EAPB 02303 is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H14N4O2

分子量

306.32 g/mol

IUPAC名

4-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol

InChI

InChI=1S/C17H14N4O2/c1-18-16-17-19-9-13(10-6-7-14(22)15(23)8-10)21(17)12-5-3-2-4-11(12)20-16/h2-9,22-23H,1H3,(H,18,20)

InChIキー

KOBYYHFBTUBHRR-UHFFFAOYSA-N

正規SMILES

CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=C(C=C4)O)O

製品の起源

United States

Foundational & Exploratory

EAPB02303: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303, a second-generation imiqualine, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action that varies across different cancer types. In hematological malignancies such as Acute Myeloid Leukemia (AML), its primary activity is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Conversely, in solid tumors like Pancreatic Ductal Adenocarcinoma (PDAC), EAPB02303 functions as a prodrug, with its bioactivated metabolite targeting microtubule polymerization.[4] Studies in the model organism Caenorhabditis elegans have further elucidated its inhibitory effects on the homologous Insulin/IGF1 signaling (IIS) and Ras-MAPK pathways.[5][6][7] This document provides a comprehensive overview of the core mechanisms of action of EAPB02303, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanism of Action in Acute Myeloid Leukemia (AML)

In AML, EAPB02303 demonstrates potent anti-leukemic activity by targeting the constitutively activated PI3K/AKT/mTOR pathway, a critical signaling cascade for AML cell survival.[1] The compound induces cell growth arrest and apoptosis at nanomolar concentrations, proving to be approximately 200-fold more potent than its predecessor, EAPB0503.[1][8]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

EAPB02303 significantly curtails the PI3K/AKT/mTOR signaling cascade in AML cells.[1][2][3] This is achieved through the downregulation of key proteins and their phosphorylated, active forms. Specifically, treatment with EAPB02303 leads to a reduction in the protein expression levels of AKT and its phosphorylation at Ser473.[1] Furthermore, both mTOR and its phosphorylated form are downregulated, leading to a significant decrease in the P-mTOR/mTOR ratio.[1]

Effects on NPM1-mutated AML

AML cells with a mutated Nucleophosmin 1 (NPM1c) gene exhibit heightened sensitivity to EAPB02303.[1][2] The compound promotes the degradation of the NPM1c mutant protein, which is accompanied by the downregulation of SENP3 and upregulation of the tumor suppressor ARF.[1] While EAPB02303 shows broad activity across various AML subtypes, its ability to induce NPM1c degradation contributes to a more pronounced effect in this subset of patients.[2][8]

Mechanism of Action in Pancreatic Ductal Adenocarcinoma (PDAC)

In the context of PDAC, EAPB02303 exhibits a distinct mechanism of action, functioning as a prodrug that requires bioactivation to exert its cytotoxic effects.[4]

Bioactivation by Catechol-O-Methyltransferase (COMT)

EAPB02303 is metabolized by the enzyme Catechol-O-Methyltransferase (COMT), resulting in the formation of a methylated active metabolite.[4] This bioactivation is a crucial step for its anti-tumor activity in pancreatic cancer models.

Inhibition of Microtubule Polymerization

The methylated metabolite of EAPB02303 directly interferes with microtubule dynamics by inhibiting their polymerization.[4] This is achieved through the binding of the active metabolite to β-tubulin. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

Insights from Caenorhabditis elegans Studies

Investigations using the nematode C. elegans as a model system have provided further clarity on the molecular pathways targeted by EAPB02303. These studies have demonstrated that the compound can potently reduce the activity of the Insulin/IGF1 signaling (IIS) and the Ras-MAPK pathways, which are orthologous to the mammalian PI3K/AKT and Ras-MAPK pathways, respectively.[5][6]

Inhibition of Insulin/IGF1 Signaling (IIS) Pathway

Treatment with EAPB02303 leads to an extension of the lifespan of wild-type C. elegans.[5] This is accompanied by the nuclear translocation and activation of the DAF-16 transcription factor, a homolog of the mammalian FOXO transcription factors, which is a key downstream effector of the IIS pathway.[5][6]

Reduction of Ras-MAPK Pathway Activity

EAPB02303 has been shown to significantly reduce the multivulva (Muv) phenotype in C. elegans strains with hyperactivating mutations in the let-60/Ras gene.[5][7] The Muv phenotype is a result of excessive Ras-MAPK signaling, and its reversal indicates an inhibitory effect of EAPB02303 on this pathway.

Quantitative Data Summary

Parameter Cell Line/Model Value Reference
Potency vs EAPB0503 AML Cell Lines200-fold more potent[1][8]
Treatment Concentration OCI-AML2, OCI-AML3, MOLM-135 nM[1]
Treatment Concentration KG-1α10 nM[1]
Treatment Concentration THP-1100 nM[1]
In vivo Dosage AML Xenograft Mice2.5 mg/kg[8]
IC50 Various Cancer Cell LinesNanomolar range[5][6][8]

Experimental Protocols

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Cell Culture and Treatment: AML cell lines (OCI-AML2, OCI-AML3, MOLM-13) were cultured under standard conditions and treated with 5 nM EAPB02303 for specified time points (e.g., 24, 48 hours).

  • Protein Extraction: Cells were harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against mTOR, P-mTOR, AKT, P-AKT, ERK, P-ERK, and H3.

  • Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment: AML cells were treated with the indicated concentrations of EAPB02303 for 24 hours.

  • Cell Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

C. elegans Lifespan and Phenotype Assays
  • Worm Strains and Maintenance: Wild-type (N2) and mutant C. elegans strains (e.g., let-60/Ras mutants) were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Drug Treatment: EAPB02303 was dissolved in DMSO and added to the NGM agar to the desired final concentrations.

  • Lifespan Assay: Age-synchronized L1 larvae were transferred to the drug-containing or control plates. The number of live and dead worms was scored daily.

  • Multivulva (Muv) Phenotype Assay: let-60/Ras mutant worms were grown on EAPB02303-containing plates. The vulval phenotype of the adult worms was scored under a dissecting microscope, and the percentage of animals exhibiting the Muv phenotype was calculated.

Visualizations

Signaling Pathways

EAPB02303_AML_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Pro_Survival Cell Survival mTOR->Pro_Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes EAPB02303 EAPB02303 EAPB02303->AKT Inhibits (Downregulates expression & phosphorylation) EAPB02303->mTOR Inhibits (Downregulates expression & phosphorylation) NPM1c NPM1c EAPB02303->NPM1c Promotes Degradation SENP3 SENP3 EAPB02303->SENP3 Downregulates ARF ARF EAPB02303->ARF Upregulates NPM1c->SENP3 Regulates

Caption: EAPB02303 mechanism in AML via PI3K/AKT/mTOR inhibition.

EAPB02303_PDAC_Pathway cluster_cell Pancreatic Cancer Cell EAPB02303_prodrug EAPB02303 (Prodrug) COMT COMT EAPB02303_prodrug->COMT Active_Metabolite Methylated Active Metabolite COMT->Active_Metabolite Bioactivation Tubulin β-tubulin Active_Metabolite->Tubulin Binds to Microtubules Microtubule Polymerization Active_Metabolite->Microtubules Inhibits Tubulin->Microtubules Required for G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: EAPB02303 bioactivation and microtubule inhibition in PDAC.

Experimental Workflow

Western_Blot_Workflow start AML Cell Culture treatment Treat with EAPB02303 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AKT, anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Caption: Workflow for Western Blot analysis of protein expression.

References

EAPB 02303 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a novel, second-generation imiqualine derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis. A key feature of this compound is its nature as a prodrug, requiring bioactivation by the enzyme Catechol-O-methyltransferase (COMT). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small heterocyclic molecule belonging to the imiqualine family. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name 4-(3,4-dihydroxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-1-amine
CAS Number 1958290-51-1
Molecular Formula C₁₇H₁₄N₄O₂
Molecular Weight 306.32 g/mol
Appearance Solid
SMILES O=C1C=C(C2=CN=C3N2C4=C(C=CC=C4)N=C3NC)C=C1O

Pharmacological Properties

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action: disruption of microtubule dynamics and inhibition of the PI3K/AKT/mTOR signaling pathway.

3.1.1. Microtubule Disruption

This compound is a prodrug that is bioactivated by Catechol-O-methyltransferase (COMT), an enzyme often overexpressed in certain cancers like pancreatic ductal adenocarcinoma (PDAC). COMT catalyzes the methylation of this compound, converting it into its active metabolite. This active form then binds to β-tubulin, inhibiting microtubule polymerization. The disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The impairment of mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This compound has shown synergistic effects when used in combination with other microtubule-targeting agents like paclitaxel in pancreatic cancer models.

EAPB02303 This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Tubulin β-tubulin Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Active_Metabolite->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Bioactivation and microtubule disruption pathway of this compound.

3.1.2. Inhibition of PI3K/AKT/mTOR Signaling

Recent studies have revealed that this compound also inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers, including Acute Myeloid Leukemia (AML).[1] Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, such as AKT and mTOR. This inhibition contributes to the anti-leukemic activity of the compound.

EAPB02303 This compound PI3K PI3K EAPB02303->PI3K Inhibits Cell_Growth Cell Growth & Proliferation EAPB02303->Cell_Growth Inhibits Apoptosis Apoptosis EAPB02303->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Cell_Growth Promotes mTOR->Apoptosis Inhibits

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly in pancreatic cancer and acute myeloid leukemia. The half-maximal inhibitory concentration (IC50) values are in the nanomolar range for several cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma3
OCI-AML2Acute Myeloid Leukemia (wt-NPM1)~5[2]
OCI-AML3Acute Myeloid Leukemia (NPM1c)<5[2]
KG-1αAcute Myeloid Leukemia~10
THP-1Acute Myeloid Leukemia~100
Panc-1Pancreatic Ductal Adenocarcinoma~11[3]
CFPAC-1Pancreatic Ductal AdenocarcinomaPotent

Note: IC50 values can vary depending on the experimental conditions.

ADME and Toxicology

Detailed preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology of this compound are not extensively published in the public domain. Further studies are required to fully characterize its pharmacokinetic profile and safety. Preliminary in vivo studies in mouse xenograft models of human melanoma have shown that this compound can reduce tumor size in a dose-dependent manner.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. It is recommended to refer to specific publications for detailed methodologies.

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis and purification of this compound is not currently available. The synthesis of related imiqualine derivatives generally involves multi-step organic synthesis procedures.

In Vitro Assays

Start Start: Cancer Cell Lines Treatment Treat with this compound (various concentrations and time points) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Treatment->Western_Blot Tubulin_Polymerization Tubulin Polymerization Assay Treatment->Tubulin_Polymerization IC50 Determine IC50 Cell_Viability->IC50 End End: Characterization of Biological Activity IC50->End Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->End Apoptosis_Assay->End Pathway_Analysis Analyze Protein Expression and Phosphorylation (e.g., Tubulin, p-AKT, p-mTOR) Western_Blot->Pathway_Analysis Pathway_Analysis->End Tubulin_Polymerization->End

Figure 3: General experimental workflow for in vitro characterization of this compound.

5.2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

5.2.2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

5.2.3. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5]

5.2.4. Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and different concentrations of the active metabolite of this compound.

  • Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect on tubulin polymerization.

5.2.5. Western Blot Analysis

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, β-tubulin) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

5.3.1. Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

  • Tumor Implantation: Implant tumor fragments from a pancreatic cancer patient subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, paclitaxel, this compound + paclitaxel).

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a promising preclinical anti-cancer agent with a unique mechanism of action that combines microtubule disruption with the inhibition of a key cell survival pathway. Its prodrug nature and reliance on COMT for activation offer potential for tumor-selective therapy. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its therapeutic potential in a broader range of cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation and development of this novel compound.

References

EAPB02303 as a Microtubule Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EAPB02303 is a second-generation imiqualine, a class of small heterocyclic compounds, that has demonstrated significant antitumoral activity at nanomolar concentrations in various cancer models, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[1][2] While its predecessors, such as EAPB0503, were identified as direct inhibitors of tubulin polymerization, the mechanism of action for EAPB02303 is notably more complex and has been the subject of evolving research.[3][4] Initially, transcriptomic analyses suggested a mechanism distinct from microtubule disruption.[3][5] However, the most recent evidence indicates that EAPB02303 acts as a prodrug, which, upon bioactivation by catechol-O-methyltransferase (COMT), yields a methylated metabolite that potently inhibits microtubule polymerization.[1] This activity leads to G2/M cell cycle arrest, apoptosis, and potent cytotoxicity.[1] Concurrently, extensive research, particularly in AML, has characterized EAPB02303 as a powerful inhibitor of the PI3K/AKT/mTOR signaling pathway.[6][7] This technical guide synthesizes the current understanding of EAPB02303, presenting its dual mechanisms of action, quantitative biological data, and the experimental protocols used for its characterization.

Mechanism of Action: A Dual-Pronged Approach

The antitumor effects of EAPB02303 appear to stem from two distinct, yet potentially interconnected, mechanisms. The prevailing evidence now points towards a primary role as a microtubule inhibitor via a novel prodrug activation pathway, supplemented by its activity against key cancer signaling cascades.

Bioactivation to a Microtubule Polymerization Inhibitor

Recent findings have elucidated that EAPB02303 itself does not directly inhibit tubulin polymerization in standard in vitro assays.[3] Instead, it functions as a prodrug that requires metabolic activation. The enzyme catechol-O-methyltransferase (COMT) bioactivates EAPB02303, producing a methylated compound. This active metabolite is responsible for effectively inhibiting microtubule polymerization.[1]

The cellular consequences of this microtubule disruption are consistent with classical microtubule-targeting agents:

  • Cell Cycle Arrest: EAPB02303 potently induces cell cycle arrest in the G2/M phase and in mitosis.[1]

  • Apoptosis Induction: Following mitotic arrest, treated cells undergo apoptosis.[1]

  • Synergistic Effects: EAPB02303 demonstrates a synergistic cytotoxic effect when combined with paclitaxel, a standard-of-care microtubule-stabilizing agent, further supporting its role in disrupting microtubule dynamics.[1]

G cluster_cell Cancer Cell EAPB_prodrug EAPB02303 (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB_prodrug->COMT Enters Cell EAPB_active Methylated EAPB02303 (Active Metabolite) COMT->EAPB_active Bioactivation Microtubule Microtubule Polymerization EAPB_active->Microtubule Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis G cluster_pathway PI3K/AKT/mTOR Pathway EAPB EAPB02303 PI3K PI3K EAPB->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of G cluster_workflow General Experimental Workflow for EAPB02303 Evaluation A In Vitro Studies (Cancer Cell Lines) B Cell Viability (Trypan Blue / MTT) A->B C Mechanism Assays A->C G In Vivo Studies (Xenograft Models) B->G Promising results lead to D Cell Cycle (PI Staining) C->D E Apoptosis (Annexin V) C->E F Protein Expression (Western Blot) C->F F->G Mechanism insight informs H Efficacy & Survival Analysis G->H

References

The Role of Catechol-O-Methyltransferase (COMT) in the Activation of EAPB02303: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303 is a promising second-generation imiqualine compound demonstrating potent cytotoxic activity against various cancer cell lines. A critical aspect of its mechanism of action is its bioactivation from a prodrug to a potent microtubule inhibitor. This process is mediated by the enzyme Catechol-O-methyltransferase (COMT), highlighting a novel targeted activation strategy in cancer therapy. This technical guide provides an in-depth analysis of the role of COMT in the activation of EAPB02303, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways. The primary focus is on its activity in pancreatic ductal adenocarcinoma (PDAC) models, with additional insights from studies in acute myeloid leukemia (AML).

Introduction

EAPB02303 is a small molecule belonging to the imiqualine family of compounds, which has shown significant anti-tumor effects at nanomolar concentrations.[1] Its efficacy is particularly noted in cancer models resistant to standard chemotherapies. A key feature of EAPB02303 is its nature as a prodrug, requiring enzymatic conversion to its active form. Research has identified Catechol-O-methyltransferase (COMT) as the enzyme responsible for this bioactivation.[1][2] COMT is an enzyme involved in the metabolism of catecholamines and other catechols. This unique activation mechanism suggests that the expression levels of COMT in tumor cells could be a biomarker for predicting therapeutic response to EAPB02303.

This guide will explore the activation of EAPB02303 by COMT, the subsequent mechanism of action of its active metabolite, and the downstream cellular consequences.

COMT-Mediated Bioactivation of EAPB02303

EAPB02303 possesses a catechol moiety, making it a substrate for COMT. The enzyme catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure on EAPB02303.[1][3] This methylation results in the formation of the active metabolite, EAPB04303 (a 3-hydroxy-4-methoxyphenyl derivative).[2] EAPB04303 is significantly more potent than the parent prodrug.[2] The presence of COMT is essential for the cytotoxic effects of EAPB02303, as demonstrated in COMT knockout cells where the prodrug fails to inhibit tubulin polymerization.[2]

Signaling Pathway: COMT Activation of EAPB02303

COMT_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular EAPB02303 EAPB02303 (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT Enters Cell SAH SAH COMT->SAH EAPB04303 EAPB04303 (Active Metabolite) COMT->EAPB04303 Methylation SAM SAM SAM->COMT Co-factor

Caption: COMT-mediated bioactivation of EAPB02303 to its active metabolite EAPB04303.

Mechanism of Action: Microtubule Polymerization Inhibition

The active metabolite, EAPB04303, exerts its cytotoxic effects by inhibiting microtubule polymerization.[1] Microtubules are dynamic cellular structures essential for various processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, EAPB04303 disrupts the dynamic equilibrium of microtubule assembly and disassembly.[2] This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Downstream Signaling: Microtubule Disruption and Apoptosis

The disruption of microtubule polymerization by EAPB04303 triggers a mitotic spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[1][4] Prolonged mitotic arrest activates downstream signaling pathways, including the phosphorylation of Bcl-2 and activation of c-Jun NH(2)-terminal kinase (JNK), ultimately leading to the activation of caspases and programmed cell death (apoptosis).[4][5]

Microtubule_Disruption_Pathway EAPB04303 EAPB04303 Tubulin β-Tubulin EAPB04303->Tubulin Binds to Microtubule Microtubule Polymerization EAPB04303->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest JNK_Bcl2 JNK Activation Bcl-2 Phosphorylation G2M_Arrest->JNK_Bcl2 Apoptosis Apoptosis JNK_Bcl2->Apoptosis

Caption: Signaling cascade initiated by EAPB04303-mediated microtubule disruption.

Quantitative Data Summary

The cytotoxic effects of EAPB02303 and its active metabolite have been quantified in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of EAPB02303 and Metabolites in Pancreatic Cancer Cell Lines
Cell LineCompoundIC50 (nM)
PancpecEAPB02303Data not available in abstract
PancpecEAPB04303Significantly lower than EAPB02303[2]
CFPAC-1EAPB02303Data not available in abstract
CFPAC-1EAPB04303Significantly lower than EAPB02303[2]

Note: Specific IC50 values for pancreatic cancer cell lines were not detailed in the provided search results, but the active metabolite EAPB04303 was stated to be the most potent.[2]

Table 2: In Vitro Cytotoxicity of EAPB02303 in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineIC50 (nM) at 72h
OCI-AML2~5
OCI-AML3~5
KG-1α~10
THP-1~100

Data extracted from "The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia".

Table 3: Cell Cycle Analysis of AML Cell Lines Treated with EAPB02303
Cell LineTreatment% of Cells in Sub-G0 (Apoptosis) at 48h
OCI-AML25 nM EAPB02303~40%
OCI-AML35 nM EAPB02303~50%
KG-1α10 nM EAPB02303~35%
THP-1100 nM EAPB02303~30%

Data extracted from "The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments involved in the study of EAPB02303.

COMT Activity Assay

This assay measures the enzymatic activity of COMT by quantifying the formation of the methylated product.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the cell lysate or purified COMT, the substrate (EAPB02303), the methyl donor S-adenosyl-L-methionine (SAM), and MgCl2 in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Product Extraction: Extract the methylated product (EAPB04303) and the remaining substrate (EAPB02303) from the reaction mixture using an appropriate method, such as solid-phase extraction.

  • Quantification: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify EAPB02303 and EAPB04303.

  • Activity Calculation: Determine the COMT activity by calculating the rate of EAPB04303 formation.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of compounds on the assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add the test compound (EAPB04303) or vehicle control to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The light scattering by microtubules is proportional to the polymer mass.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass to determine the inhibitory effect of the compound.

Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of EAPB02303 or EAPB04303 for a specified duration (e.g., 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with 1% acetic acid.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the desired concentration of EAPB02303 for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population, which represents apoptotic cells.

Patient-Derived Xenograft (PDX) Mouse Model

PDX models are generated by implanting tumor tissue from a patient into an immunodeficient mouse.

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from a patient's surgery.

  • Implantation: Subcutaneously implant a small fragment of the tumor tissue into an immunodeficient mouse (e.g., NOD-scid gamma mouse).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor volume with calipers.

  • Drug Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer EAPB02303 or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor growth in all groups throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker studies).

Experimental and Logical Workflows

Experimental Workflow for EAPB02303 Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., Pancreatic, AML) Cytotoxicity Cytotoxicity Assays (SRB) Cell_Lines->Cytotoxicity Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Lines->Cell_Cycle COMT_Assay COMT Activity Assay Cell_Lines->COMT_Assay Cytotoxicity->Cell_Cycle Tubulin_Assay Tubulin Polymerization Assay COMT_Assay->Tubulin_Assay PDX_Model Patient-Derived Xenograft (PDX) Model Efficacy Tumor Growth Inhibition PDX_Model->Efficacy

Caption: A typical experimental workflow for evaluating the efficacy and mechanism of EAPB02303.

Logical Relationship of COMT in EAPB02303 Action

Logical_Relationship COMT_Expression COMT Expression in Tumor EAPB02303_Activation EAPB02303 Activation COMT_Expression->EAPB02303_Activation Enables EAPB04303_Formation EAPB04303 Formation EAPB02303_Activation->EAPB04303_Formation Leads to Microtubule_Inhibition Microtubule Inhibition EAPB04303_Formation->Microtubule_Inhibition Causes Cytotoxicity Tumor Cell Cytotoxicity Microtubule_Inhibition->Cytotoxicity Results in

Caption: The central role of COMT expression in the cytotoxic effect of EAPB02303.

Alternative Signaling Pathway in AML

Interestingly, in acute myeloid leukemia (AML) models, the anti-leukemic activity of EAPB02303 has also been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[6][7] This suggests that EAPB02303 may have multiple mechanisms of action depending on the cancer type and its specific molecular landscape. The relationship between COMT-mediated activation and the PI3K/AKT/mTOR pathway inhibition in AML requires further investigation.

Conclusion

The activation of the prodrug EAPB02303 by COMT represents a targeted approach to cancer therapy, leveraging the enzymatic machinery present in tumor cells. The active metabolite, EAPB04303, is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The dependence on COMT for activation suggests that COMT expression levels could serve as a predictive biomarker for patient response to EAPB02303. Further research into the detailed molecular interactions and the interplay with other signaling pathways will be crucial for the clinical development of this promising anti-cancer agent.

References

EAPB02303: A Technical Guide on Solubility, Stability, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and key signaling pathways associated with EAPB02303, a second-generation imiqualine with potent anti-tumor properties. The information is compiled to assist researchers in designing and executing experiments with this compound.

Solubility Data

EAPB02303 exhibits solubility in various solvents, with dimethyl sulfoxide (DMSO) being the most common for in vitro stock solutions. For in vivo applications, a specific vehicle formulation has been utilized to achieve solubility.

Solvent/VehicleConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)10 mM (10⁻² M)Standard preparation for stock solutions.[1][2][3]
Water (H₂O)30 mg/mL (97.94 mM)Requires ultrasonication, warming, and heating to 60°C.[4]
DMSO, Tween 80, 0.9% NaClNot specified10/10/80 (v/v/v) mixture for in vivo (mice) administration.[5]

A product data sheet also provides a quick reference for preparing stock solutions, which is consistent with the use of an organic solvent like DMSO.[4]

Stability and Storage

Proper storage is crucial to maintain the integrity of EAPB02303. Recommendations for both the solid compound and solutions are provided below.

FormStorage TemperatureDurationConditionsReference
Solid Compound4°CNot specifiedSealed, away from moisture and light.[4]
Stock Solution (in solvent)-20°C1 monthAliquoted, sealed, away from moisture and light.[1][2][3][4][6]
Stock Solution (in solvent)-80°C6 monthsSealed, away from moisture and light.[4][6]

Mechanism of Action & Signaling Pathways

EAPB02303 has been identified as a microtubule-disrupting agent that induces mitotic arrest and apoptosis.[4][6] Its anti-cancer activity is also attributed to its potent inhibition of key signaling pathways, notably the PI3K/AKT/mTOR and Ras-MAPK pathways.[1][3][7][8][9][10][11][12]

The following diagram illustrates the inhibitory effect of EAPB02303 on the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation EAPB02303 EAPB02303 EAPB02303->PI3K EAPB02303->AKT EAPB02303->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by EAPB02303.

In studies using C. elegans, EAPB02303 has been shown to inhibit the Insulin/IGF1 signaling (IIS) and the Ras-MAPK pathways, which are analogous to the mammalian PI3K/AKT and Ras-MAPK pathways, respectively.[1][7][11][12] The diagram below shows the proposed dual inhibition.

Dual_Inhibition_Pathway cluster_IIS IIS Pathway (PI3K/AKT analog) cluster_RAS Ras-MAPK Pathway EAPB02303 EAPB02303 IIS Insulin/IGF1 Signaling EAPB02303->IIS RAS LET-60/Ras EAPB02303->RAS DAF16 DAF-16/FOXO (Nuclear Translocation) IIS->DAF16 MAPK MAPK Cascade RAS->MAPK Vulval_Development Phenotypic Change (e.g., Multivulva) MAPK->Vulval_Development

Caption: Dual inhibitory action of EAPB02303 in C. elegans.

Experimental Protocols

4.1. Preparation of Stock Solution (10 mM)

This protocol is standard for preparing EAPB02303 for in vitro assays.

Stock_Solution_Workflow start Start: EAPB02303 (Solid) weigh Weigh appropriate mass of EAPB02303 start->weigh dissolve Dissolve in high-purity DMSO to 10 mM weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing a 10 mM EAPB02303 stock solution.

Methodology:

  • EAPB02303 is synthesized and its purity confirmed as previously described.[3]

  • The solid compound is dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 10⁻² M.[1][2][3]

  • The resulting stock solution is then divided into aliquots.

  • Aliquots are stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6]

4.2. Western Blot Analysis of Pathway Inhibition

This method is used to quantitatively assess the impact of EAPB02303 on specific protein phosphorylation and cleavage events within its target signaling pathways.

Western_Blot_Workflow start Treat AML cells with 5 nM EAPB02303 lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (P-mTOR, P-AKT, Cleaved Caspase 3, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for EAPB02303 pathway analysis.

Methodology:

  • Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML2, OCI-AML3, MOLM-13) are treated with 5 nM EAPB02303.[3]

  • Following treatment, cells are harvested and lysed to extract total protein.

  • Protein concentration is determined to ensure equal loading.

  • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for target proteins, such as phosphorylated mTOR (P-mTOR), phosphorylated AKT (P-AKT), cleaved PARP-1, and cleaved caspase 3.[3]

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • The signal is visualized using a chemiluminescent substrate, and the resulting bands are quantified to determine the effect of EAPB02303 on the target proteins.[3]

References

An In-Depth Technical Guide to the Discovery and Synthesis of EAPB 02303

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB 02303 is a novel, second-generation imiqualine derivative that has demonstrated potent cytotoxic activity against a range of cancer cell lines, with particular efficacy in pancreatic and acute myeloid leukemia models. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. It details its function as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization, and its concurrent role in the suppression of the PI3K/AKT/mTOR signaling pathway. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the synthetic and signaling pathways to facilitate further research and development.

Discovery and Chemical Profile

This compound emerged from research into the imiqualine family of compounds, which are structurally related to the immunomodulator imiquimod. As a second-generation derivative, this compound was developed to enhance the cytotoxic and anti-proliferative effects observed with earlier compounds in this class.

Chemical Structure:

  • IUPAC Name: 1-(3-hydroxyphenyl)imidazo[1,2-a]quinoxalin-4-amine

  • CAS Number: 1958290-51-1

  • Molecular Formula: C₁₇H₁₄N₄O₂

  • Molecular Weight: 306.32 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process characteristic of the production of imidazo[1,2-a]quinoxaline derivatives. The general synthetic route is outlined below.

Synthesis Workflow

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination cluster_4 Step 5: Suzuki Coupling A 2-Imidazole Carboxylic Acid B Carbonyl-imidazole Dimer A->B Thionyl Chloride D Coupled Intermediate B->D C ortho-Fluoroaniline C->D E Imidazo[1,2-a]quinoxaline Core D->E Sodium Hydride F 4-chloroimidazo[1,2-a]quinoxaline E->F POCl3 H This compound F->H G 3-Hydroxyphenylboronic Acid G->H Pd Catalyst, Base

A generalized synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Imidazo[1,2-a]quinoxalines

The synthesis of this compound follows a general procedure for related imiqualines.[1][2]

  • Dimerization of 2-Imidazole Carboxylic Acid: 2-Imidazole carboxylic acid is reacted with a dehydrating agent such as thionyl chloride to form a carbonyl-imidazole dimer.[1]

  • Coupling with ortho-Fluoroaniline: The resulting dimer is coupled with ortho-fluoroaniline to yield an amide intermediate.[1]

  • Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization, typically facilitated by a strong base like sodium hydride, to form the tricyclic imidazo[1,2-a]quinoxaline core structure.[3]

  • Chlorination: The core structure is then chlorinated at the 4-position using a reagent such as phosphorus oxychloride (POCl₃) to produce 4-chloroimidazo[1,2-a]quinoxaline.[1]

  • Suzuki Coupling: The final step involves a Suzuki cross-coupling reaction between the 4-chloroimidazo[1,2-a]quinoxaline intermediate and 3-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both microtubule dynamics and key cell survival signaling pathways.

Bioactivation and Microtubule Inhibition

This compound is a prodrug that is bioactivated by the enzyme Catechol-O-methyltransferase (COMT).[5] COMT catalyzes the transfer of a methyl group to the catechol-like moiety of this compound, forming a methylated, active metabolite. This active form then binds to β-tubulin, inhibiting microtubule polymerization. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

G cluster_0 Bioactivation cluster_1 Mechanism of Action EAPB02303 This compound (Prodrug) Active_Metabolite Active Methylated Metabolite EAPB02303->Active_Metabolite Methylation Tubulin β-Tubulin Active_Metabolite->Tubulin Binds to COMT COMT COMT->EAPB02303 Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Bioactivation and microtubule inhibition pathway of this compound.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In addition to its effects on microtubules, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and resistance to apoptosis.[5] This inhibition is observed through the reduced phosphorylation of key downstream effectors such as AKT and mTOR, as well as their substrates p70S6K and 4E-BP1.[5]

G cluster_pathway PI3K/AKT/mTOR Pathway EAPB02303 This compound PI3K PI3K EAPB02303->PI3K Inhibition AKT AKT EAPB02303->AKT Inhibition of Phosphorylation mTOR mTOR EAPB02303->mTOR Inhibition of Phosphorylation PI3K->AKT AKT->mTOR Survival Cell Survival AKT->Survival p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Proliferation Cell Proliferation p70S6K->Proliferation fourEBP1->Proliferation

Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Quantitative Biological Data

The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma3[6]
PancpecPancreatic Ductal Adenocarcinoma11[5]
OCI-AML2Acute Myeloid Leukemia~5[5]
OCI-AML3Acute Myeloid Leukemia~5[5]
MOLM-13Acute Myeloid Leukemia~5[5]
KG-1αAcute Myeloid Leukemia~10[6]
THP-1Acute Myeloid Leukemia~100[6]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on standard propidium iodide (PI) staining methods.

  • Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vitro Tubulin Polymerization Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization.[7]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) and keep all reagents on ice.

  • Reaction Mixture: In a 96-well plate, combine purified tubulin (final concentration ~10 µM) with the reaction buffer containing 1 mM GTP.

  • Compound Addition: Add this compound (or its active metabolite) at various concentrations or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 350 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be used to quantify the inhibitory effect of the compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action. Its activity as a COMT-activated prodrug that disrupts microtubule dynamics, coupled with its ability to inhibit the PI3K/AKT/mTOR signaling pathway, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this potent imiqualine derivative.

References

EAPB02303 Preclinical Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303, a second-generation imiqualine compound, has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies. Exhibiting potency at nanomolar concentrations, its mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT/mTOR signaling pathway. In specific genetic contexts, such as NPM1c-mutant Acute Myeloid Leukemia (AML), it promotes the degradation of the mutant oncoprotein. Furthermore, in pancreatic cancer models, EAPB02303 acts as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization. This document provides a comprehensive summary of the key preclinical findings, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its molecular mechanisms and experimental workflows.

Core Mechanism of Action

EAPB02303 exerts its anti-cancer effects through several identified mechanisms. The primary and most broadly applicable mechanism is the potent inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation that is frequently hyperactivated in cancer.[1][2] In AML cells, treatment with EAPB02303 leads to a marked decrease in the phosphorylation of key pathway components such as AKT and mTOR.[1][3] Concurrently, the compound has been shown to reduce signaling activity in the interconnected RAS/MAPK pathway, as evidenced by decreased levels of phosphorylated ERK.[1][3]

A distinct mechanism is observed in AML cells harboring the nucleophosmin 1 (NPM1) mutation (NPM1c). In this subtype, EAPB02303 induces the degradation of the mutant NPM1c protein, contributing to its enhanced sensitivity and providing a strong therapeutic rationale in this patient population.[1][3]

A third mechanism, identified in pancreatic ductal adenocarcinoma (PDAC), involves the bioactivation of EAPB02303. The compound is methylated by the enzyme catechol-O-methyltransferase (COMT), converting it into a potent inhibitor of microtubule polymerization, which subsequently induces cell cycle arrest and apoptosis.[3][4]

EAPB02303_MoA cluster_0 PI3K/AKT/mTOR & RAS/MAPK Pathways cluster_1 NPM1c Degradation (AML) cluster_2 Microtubule Inhibition (PDAC) PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Survival & Proliferation mTOR->Proliferation1 RAS RAS MAPK ERK (MAPK) RAS->MAPK MAPK->Proliferation1 NPM1c Mutant NPM1c Oncoprotein Degradation Degradation NPM1c->Degradation COMT COMT EAPB_metabolite Methylated EAPB02303 COMT->EAPB_metabolite Microtubules Microtubule Polymerization EAPB_metabolite->Microtubules Apoptosis G2/M Arrest & Apoptosis Microtubules->Apoptosis EAPB02303 EAPB02303 EAPB02303->PI3K EAPB02303->RAS EAPB02303->NPM1c EAPB02303->COMT Substrate for

Caption: EAPB02303 multifaceted mechanism of action.

Quantitative In Vitro Efficacy

EAPB02303 demonstrates potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines at low nanomolar concentrations.

Table 1: In Vitro Activity in Solid Tumors
Cell LineCancer TypeEndpointValueReference
A375MelanomaIC₅₀10 nM[5][6]
CFPAC-1Pancreatic (PDAC)IC₅₀4 nM[3]
P4604Pancreatic (PDAC)IC₅₀12 nM[3]
PancpecPancreatic (PDAC)IC₅₀23 nM[3]
Capan-1Pancreatic (PDAC)IC₅₀78 nM[3]
Table 2: Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines

Data represents the percentage of growth inhibition compared to untreated controls.

Cell LineNPM1 StatusConcentration24h48h72hReference
OCI-AML2 Wild-Type5 nM~25%~80%~100%[7]
10 nM~50%~100%~100%[7]
OCI-AML3 Mutant (NPM1c)5 nM~20%~70%~100%[7]
MOLM-13 Wild-Type5 nM>60%~100%Not Reported[7]
KG-1α Wild-Type (p53 null)10 nM~20%~40%~60%[7]
THP-1 Wild-Type (p53 mutant)100 nM~20%~40%~100%[7]

Quantitative In Vivo Efficacy

The potent in vitro activity of EAPB02303 translates to significant anti-tumor effects in xenograft animal models of both AML and solid tumors.

Table 3: In Vivo Efficacy in Xenograft Models
Cancer TypeModelDosing RegimenKey OutcomesReference
AML (wt-NPM1) OCI-AML2 Xenograft (NSG mice)2.5 mg/kg, IP, every other day for 3 weeksPotently reduced leukemic burden in bone marrow and reduced hepatosplenomegaly.[1][3]
AML (NPM1c) OCI-AML3 Xenograft (NSG mice)2.5 mg/kg, IP, every other day for 3 weeksPotently reduced leukemic burden, reduced hepatosplenomegaly, and conferred a significant survival advantage.[1][2][3]
Melanoma A375 XenograftNot specifiedReduced tumor size and weight in a dose-dependent manner.[3]
Pancreatic (PDAC) Pancpec & P4604 Xenografts30 mg/kg, daily for 30 daysSignificantly reduced tumor growth (p<0.0001 and p=0.0032, respectively) and increased overall survival.[3]

Experimental Protocols

Cell Culture and Proliferation Assays
  • Cell Lines: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1, MOLM-13) were cultured in appropriate media (e.g., MEM-α or RPMI-1640) supplemented with fetal bovine serum and penicillin-streptomycin.[1]

  • Treatment: Cells were treated with increasing concentrations of EAPB02303 for 24, 48, and 72 hours.[7][8]

  • Viability Assessment: Cellular proliferation and viability were assessed using the trypan blue exclusion assay and counting with a hemocytometer. The results were expressed as a percentage of the untreated control.[8]

Western Blot Analysis
  • Lysate Preparation: Cells were treated with EAPB02303 (e.g., 5 nM for OCI-AML2/3) for specified times, then lysed to extract total protein.[1][3]

  • Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking & Antibody Incubation: Membranes were blocked for 1 hour with 5% skimmed milk in PBS.[7] They were then incubated overnight at 4°C with primary antibodies.[7]

  • Primary Antibodies Used: p53, Phospho-p53 (Ser15), PARP-1, Cleaved Caspase 3, mTOR, Phospho-mTOR, AKT, Phospho-AKT (Ser473), ERK, Phospho-ERK, NPM1, SENP3, ARF, and H3 (as a loading control).[1][3][7]

  • Detection: Membranes were incubated with corresponding HRP-conjugated secondary antibodies for 1 hour. Proteins were detected using an ECL substrate and imaged.[7]

Western_Blot_Workflow start Cancer Cells treatment Treat with EAPB02303 (e.g., 5 nM) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE (Separation) lysis->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Skim Milk) transfer->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab HRP-Secondary Ab Incubation (1h, RT) primary_ab->secondary_ab detection ECL Substrate & Chemi-Detection secondary_ab->detection end Protein Level Quantification detection->end

Caption: General workflow for Western Blot analysis.
Cell Cycle Analysis

  • Cell Preparation: AML cells were treated with EAPB02303 (e.g., 5 nM to 100 nM depending on the cell line) for 24 or 48 hours.[3]

  • Fixation: Cells were harvested and fixed in cold 70% ethanol, added dropwise to the cell pellet while vortexing to prevent clumping. Fixation occurred for at least 30 minutes on ice.[9][10][11]

  • Staining: Fixed cells were washed with PBS and treated with RNase A to remove RNA. A propidium iodide (PI) staining solution was then added.[9][12]

  • Flow Cytometry: Samples were analyzed on a flow cytometer. The PI signal was read on a linear scale, and software was used to gate cell populations and quantify the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases of the cell cycle.[3][9][11]

AML Xenograft Mouse Model
  • Animal Model: 6- to 8-week-old NOD/Shi-scid IL2r-gamma−/− (NSG) mice were used.[1]

  • Cell Inoculation: 2 million OCI-AML2 (wt-NPM1) or OCI-AML3 (NPM1c) cells were injected intravenously (tail vein).[1]

  • Treatment Protocol: One week post-injection, mice were treated with EAPB02303 at a dose of 2.5 mg/kg via intraperitoneal (IP) injection every other day for 3 weeks.[1]

  • Efficacy Endpoints: At the end of the treatment, mice were sacrificed to assess leukemic burden (hCD45 staining in bone marrow), spleen weight, and organ infiltration. A separate cohort of mice was used for Kaplan-Meier overall survival analysis.[1]

Xenograft_Workflow cluster_endpoints Efficacy Assessment start NSG Mice (6-8 weeks old) injection Intravenous Injection: 2x10^6 OCI-AML2 or OCI-AML3 cells start->injection wait Wait 1 Week (Tumor Engraftment) injection->wait treatment Treatment Phase (3 Weeks): EAPB02303 (2.5 mg/kg, IP, every other day) or Vehicle Control wait->treatment endpoint1 Sacrifice & Analyze: - Leukemic Burden (hCD45) - Spleen Weight - Organ Infiltration treatment->endpoint1 Cohort 1 endpoint2 Monitor Separate Cohort: Kaplan-Meier Overall Survival Analysis treatment->endpoint2 Cohort 2

Caption: Workflow for the AML xenograft efficacy study.

Conclusion

The preclinical data for EAPB02303 strongly support its continued development as a potent anti-cancer agent. Its ability to target the fundamental PI3K/AKT/mTOR pathway, combined with specific activity against genetic subtypes like NPM1c-mutant AML and a novel mechanism of action in COMT-expressing tumors, highlights its broad therapeutic potential. The compound demonstrates robust single-agent activity in vitro and in vivo at clinically relevant concentrations. These findings provide a solid foundation for further investigation and progression towards clinical trials for a range of AML subtypes and other malignancies.[1][2]

References

Methodological & Application

EAPB02303: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB02303 is a potent, second-generation imiqualine compound that has demonstrated significant anti-neoplastic properties across a range of cancer models, including Acute Myeloid Leukemia (AML) and melanoma.[1][2][3] With a mechanism of action centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, EAPB02303 induces cell cycle arrest and apoptosis in cancer cells.[1][4][5] Notably, it exhibits broader activity and over 200-fold greater potency than its predecessor, EAPB0503.[1][3][5] This document provides detailed protocols for the in vitro application of EAPB02303 in cancer cell lines, along with data presentation and pathway visualizations to support experimental design and data interpretation.

Mechanism of Action

EAPB02303 primarily exerts its anti-leukemic effects through the robust inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in AML and essential for blast survival.[1][3][4] The compound has been shown to decrease the protein expression levels of AKT and its phosphorylation at Ser473.[1] In addition to its impact on the PI3K/AKT/mTOR pathway, EAPB02303 has also been observed to modulate the Ras/MAPK signaling pathway.[6][7] In specific cancer types like pancreatic ductal adenocarcinoma, EAPB02303 can act as a prodrug, being bioactivated by catechol-O-methyltransferase to a methylated form that inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2][8] Furthermore, in NPM1c mutant AML cells, EAPB02303 promotes the degradation of the NPM1c mutant protein.[1][4]

Data Summary

In Vitro Efficacy of EAPB02303 in AML Cell Lines
Cell LineGenotypeTreatment ConcentrationTime PointEffectReference
OCI-AML2wt-NPM15 nM24hDecreased p-AKT and AKT expression[1]
OCI-AML3NPM1c5 nM24hDecreased p-AKT and AKT expression, NPM1c degradation[1]
KG-1αTP53 wt10 nM72hMedian decrease in cell proliferation[1]
THP-1TP53-null100-500 nM48h-72h50% to near-complete inhibition of proliferation[1]
MOLM-135 nMNot SpecifiedApoptosis induction[1]
Apoptotic and Cell Cycle Effects of EAPB02303
Cell LineTreatment ConditionEffectAnalytical MethodReference
OCI-AML248h post-treatmentSignificant increase in Annexin V/PI positivity (p < 0.001)Annexin V/PI Staining[1]
OCI-AML348h post-treatmentSignificant increase in Annexin V/PI positivity (p < 0.01)Annexin V/PI Staining[1]
KG-1α48h post-treatmentSignificant increase in Annexin V/PI positivity (p < 0.01)Annexin V/PI Staining[1]
THP-148h post-treatmentSignificant increase in Annexin V/PI positivity (p < 0.001)Annexin V/PI Staining[1]
OCI-AML2, OCI-AML3, MOLM-135 nMPARP-1 and cleaved caspase 3 degradationWestern Blot[1]
Various AML cellsNot Specifiedsub-G0 arrestCell Cycle Analysis[1]

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of testing EAPB02303 involves the proper handling of cancer cell lines.

1. Cell Line Handling:

  • AML Cell Lines (OCI-AML2, OCI-AML3): Culture in MEM-α medium.

  • Follow cell line-specific instructions for media components and supplements.

2. General Cell Culture Conditions:

  • Maintain cells in a humidified incubator at 36-37°C with 5% CO2.

  • Regularly monitor cell density and morphology using an inverted microscope.

  • Subculture cells as needed to maintain logarithmic growth.

3. Cryopreservation:

  • For long-term storage, freeze cells in a medium containing a cryoprotective agent like DMSO.

  • Use a controlled-rate freezing chamber before transferring to liquid nitrogen.

In Vitro Treatment with EAPB02303

This protocol outlines the treatment of AML cell lines to assess the efficacy of EAPB02303.

1. Reagent Preparation:

  • Prepare a stock solution of EAPB02303 in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM).

2. Cell Seeding:

  • Seed the AML cell lines (e.g., OCI-AML2, OCI-AML3, KG-1α, THP-1) in appropriate cell culture vessels (e.g., multi-well plates, flasks).

  • Allow cells to adhere and stabilize overnight.

3. Compound Treatment:

  • Remove the existing medium and add the medium containing the various concentrations of EAPB02303.

  • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Downstream Assays

Following treatment, various assays can be performed to evaluate the effects of EAPB02303.

1. Cell Proliferation Assay (Trypan Blue Exclusion):

  • Harvest the cells at the end of the treatment period.

  • Stain the cells with Trypan Blue.

  • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of cell proliferation inhibition compared to the vehicle control.

2. Apoptosis Assay (Annexin V/PI Staining):

  • Harvest the treated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

3. Western Blot Analysis:

  • Lyse the treated cells to extract total proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., mTOR, P-mTOR, AKT, P-AKT, ERK, P-ERK, PARP-1, cleaved caspase 3, NPM1).

  • Use a loading control (e.g., H3, GAPDH, β-actin) to ensure equal protein loading.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway of EAPB02303 in AML

EAPB02303_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS EAPB02303 EAPB02303 EAPB02303->PI3K inhibition EAPB02303->RAS inhibition NPM1c NPM1c EAPB02303->NPM1c degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Proliferation Proliferation mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Apoptosis MAPK->CellCycleArrest MAPK->Proliferation

Caption: EAPB02303 inhibits PI3K/AKT/mTOR and Ras/MAPK pathways, leading to apoptosis.

Experimental Workflow for EAPB02303 In Vitro Testing

EAPB02303_Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture AML Cell Culture (OCI-AML2, OCI-AML3, etc.) start->cell_culture treatment Treat with EAPB02303 (Dose- and Time-course) cell_culture->treatment proliferation Cell Proliferation Assay (Trypan Blue) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (PI3K/AKT/mTOR pathway proteins) treatment->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating EAPB02303's in vitro effects on AML cells.

References

Application Notes and Protocols for In Vivo Studies of EAPB02303 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of EAPB02303, a second-generation imiqualine, in various mouse models of cancer. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Overview of EAPB02303

EAPB02303 is a potent anti-cancer agent that has demonstrated efficacy in hematological malignancies and solid tumors.[1][2] It is a lead compound from the second generation of imiqualines, displaying significantly greater potency compared to its predecessors.[3] The primary mechanism of action for its anti-leukemic activity is the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] In some cancer types, such as pancreatic cancer, it is suggested to act as a microtubule-disrupting agent after bioactivation.[2]

In Vivo Efficacy in Acute Myeloid Leukemia (AML)

EAPB02303 has shown significant efficacy in reducing leukemic burden and prolonging survival in xenograft mouse models of Acute Myeloid Leukemia (AML).[4][5] The therapeutic effect is observed in both wild-type NPM1 (wt-NPM1) and NPM1-mutated (NPM1c) AML models, although a more pronounced survival benefit is seen in the NPM1c model.[4]

Quantitative Data Summary
Mouse ModelCell LineTreatment GroupKey Efficacy ReadoutsResultsp-valueReference
NSGOCI-AML2 (wt-NPM1)Untreated Control% hCD45+ cells in Bone Marrow25%< 0.01[4]
EAPB02303 (2.5 mg/kg)8%
Untreated ControlSpleen Weight (mg)313 mg= 0.0014[4]
EAPB02303 (2.5 mg/kg)112 mg
Untreated ControlMedian Survival~50 daysNot significant[4]
EAPB02303 (2.5 mg/kg)~55 days
NSGOCI-AML3 (NPM1c)Untreated Control% hCD45+ cells in Bone Marrow46%< 0.05[4]
EAPB02303 (2.5 mg/kg)5%
Untreated ControlSpleen Weight (mg)498 mg< 0.0001[4]
EAPB02303 (2.5 mg/kg)90 mg
Untreated ControlMedian Survival50 days< 0.001[4]
EAPB02303 (2.5 mg/kg)>120 days
Experimental Protocol: AML Xenograft Model

This protocol outlines the methodology for establishing an AML xenograft model and assessing the in vivo efficacy of EAPB02303.[4]

Materials:

  • Animal Model: 6-8 week old NOD/Shi-scid IL2r-gamma-/- (NSG) mice.[5]

  • Cell Lines: OCI-AML2 (wt-NPM1) or OCI-AML3 (NPM1c) human AML cells.[5]

  • Compound: EAPB02303.

  • Vehicle: Dimethyl sulfoxide (DMSO) and Lipofundin.[4]

  • Reagents for Analysis: Anti-human CD45 PE antibody.[4]

Procedure:

  • Cell Preparation: Culture OCI-AML2 or OCI-AML3 cells under standard conditions. On the day of injection, harvest and resuspend the cells in an appropriate sterile buffer (e.g., PBS) at a concentration of 2 x 10^7 cells/mL.

  • Tumor Cell Implantation: Inject 2 x 10^6 cells (in 100 µL) into the tail vein of each NSG mouse.[5]

  • Treatment Initiation: One week post-injection, begin treatment with EAPB02303.[5]

  • Drug Formulation and Administration:

    • Dissolve EAPB02303 in DMSO to create a stock solution.[4]

    • On each treatment day, dilute the EAPB02303 stock solution in Lipofundin for administration.[4]

    • Administer EAPB02303 intraperitoneally at a dose of 2.5 mg/kg.[5]

    • Treat the mice every other day for a duration of 3 weeks.[5]

  • Efficacy Assessment:

    • Tumor Burden: At the end of the 3-week treatment period, euthanize a cohort of mice. Flush bone marrow from the femurs and tibias. Perform cell surface staining with an anti-human CD45 PE antibody and analyze by flow cytometry to determine the percentage of human leukemic cells.[4]

    • Organ Infiltration: At necropsy, collect and weigh the spleens. Gross pathology of the liver and spleen can also be documented.[4]

    • Survival: Monitor a separate cohort of mice for overall survival. Record the date of death or euthanasia due to moribund condition.[4]

Signaling Pathway and Experimental Workflow

The anti-leukemic activity of EAPB02303 in AML is attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway.[4]

PI3K_AKT_mTOR_Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR signaling pathway.

AML_Xenograft_Workflow Start Start CellInjection Inject OCI-AML2 or OCI-AML3 cells via tail vein Start->CellInjection Wait Wait 1 Week CellInjection->Wait Treatment Treat with EAPB02303 (2.5 mg/kg, i.p.) every other day for 3 weeks Wait->Treatment Efficacy Assess Efficacy: - Tumor Burden (hCD45) - Spleen Weight Treatment->Efficacy Survival Monitor Overall Survival Treatment->Survival End End Efficacy->End Survival->End

Caption: Experimental workflow for the AML xenograft mouse model.

In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

EAPB02303 has also been evaluated in mouse xenograft models of Pancreatic Ductal Adenocarcinoma (PDAC), where it has been shown to reduce tumor growth.[1][2]

Quantitative Data Summary

In vivo studies have demonstrated that EAPB02303 in combination with paclitaxel significantly inhibits tumor growth in PDAC xenograft models.[2]

Experimental Protocol: Subcutaneous PDAC Xenograft Model

This protocol is based on information from abstracts and may require further optimization.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG).

  • Cell Lines: Pancpec or P4604 human PDAC cells.[2]

  • Compound: EAPB02303.

Procedure:

  • Cell Preparation: Culture PDAC cells and prepare for injection as described in the AML protocol.

  • Tumor Cell Implantation: Inject PDAC cells subcutaneously into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment groups.

  • Drug Administration:

    • Administer EAPB02303, potentially at a dose of 30 mg/kg, alone or in combination with other agents like paclitaxel.[2]

    • The route of administration is likely intraperitoneal.

  • Efficacy Assessment:

    • Tumor Growth: Measure tumor volume regularly using calipers.

    • Survival: Monitor for overall survival.[2]

In Vivo Efficacy in Melanoma

Early studies have indicated that EAPB02303 can reduce tumor size in a dose-dependent manner in mice xenografted with A375 human melanoma cells.[6]

Experimental Protocol: Subcutaneous Melanoma Xenograft Model

This protocol is based on limited available information and may require optimization.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG).

  • Cell Line: A375 human melanoma cells.[6]

  • Compound: EAPB02303.

Procedure:

  • Cell Preparation and Implantation: As described in the PDAC protocol.

  • Treatment: Administer EAPB02303 at various doses to determine a dose-response relationship.

  • Efficacy Assessment: Monitor tumor volume and overall survival.

Formulation of EAPB02303 for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of EAPB02303 in vivo.

  • For AML studies: EAPB02303 was dissolved in DMSO and then diluted in lipofundin before intraperitoneal injection.[4]

  • For preliminary pharmacokinetic studies in melanoma models: EAPB02303 was solubilized in a mixture of DMSO, Tween 80, and 0.9% sodium chloride solution (10/10/80, v/v/v) for intraperitoneal administration.[7]

Researchers should perform their own formulation and stability studies to ensure optimal delivery of the compound.

References

Application Notes and Protocols for EAPB 02303 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, mechanism of action, and experimental protocols for the use of EAPB 02303, a novel microtubule polymerization inhibitor, in pancreatic cancer cell line research.

Introduction

This compound is a promising, first-in-class small molecule of the imiqualine family that demonstrates potent cytotoxic activity against pancreatic ductal adenocarcinoma (PDAC) cell lines at low nanomolar concentrations. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. A key feature of this compound is its bioactivation by catechol-O-methyltransferase (COMT), an enzyme often overexpressed in PDAC. Furthermore, this compound exhibits a synergistic effect with the standard-of-care chemotherapeutic agent, paclitaxel, offering a potential new combination therapy strategy for pancreatic cancer.[1]

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various human pancreatic cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment.

Cell LineIC50 (nM)Notes
Pancpec~10Patient-derived xenograft (PDX) cell line
P4604~20Patient-derived xenograft (PDX) cell line
FOLFIRINOX-resistant (FR)Not specifiedComparison to parental cell lines available
Gemcitabine-resistant (GR)Not specifiedComparison to parental cell lines available

Note: Specific IC50 values for a broader range of commercially available pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are not yet publicly available in the reviewed literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

EAPB02303_Mechanism EAPB02303 This compound (Prodrug) COMT Catechol-O-methyl transferase (COMT) EAPB02303->COMT Bioactivation Active_Metabolite Methylated this compound (Active Metabolite) COMT->Active_Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Inhibition Microtubules Microtubule Polymerization Active_Metabolite->Microtubules Inhibition Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Bioactivation and mechanism of action of this compound in pancreatic cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Pancreatic Cancer Cell Lines Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment SRB_Assay Sulforhodamine B (SRB) Assay (Cytotoxicity, IC50) Treatment->SRB_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Immunofluorescence Immunofluorescence (Microtubule Morphology) Treatment->Immunofluorescence Xenograft PDX Xenograft Mouse Model In_Vivo_Treatment Treat with this compound +/- Paclitaxel Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth IHC Immunohistochemistry (e.g., PHH3, Cleaved Caspase-3) Tumor_Growth->IHC

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted for determining the in vitro cytotoxicity of this compound against adherent pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank. Incubate for 72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated pancreatic cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis protocol for 48 hours.

  • Cell Harvesting: Collect both the supernatant (containing apoptotic bodies and detached cells) and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry within 1 hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Immunofluorescence for Microtubule Integrity

This protocol is for visualizing the effect of this compound on the microtubule network in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Coverslips in a 24-well plate

  • This compound

  • Paclitaxel (as a positive control)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Primary antibody: anti-α-tubulin

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., at IC50 concentration) and a positive control like paclitaxel for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in 1% BSA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in 1% BSA) for 1 hour in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize under a fluorescence microscope. Observe changes in microtubule structure, such as depolymerization or bundling.

Synergy Study with Paclitaxel

To assess the synergistic effect of this compound and paclitaxel, a checkerboard assay followed by analysis using the Chou-Talalay method (CompuSyn software) is recommended.

Procedure:

  • Experimental Design: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and paclitaxel vertically. This will result in wells with single agents at various concentrations and combinations of both drugs.

  • Cell Viability Assay: Perform the SRB assay as described above after 72 hours of co-incubation.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

These protocols provide a foundation for investigating the efficacy and mechanism of this compound in pancreatic cancer cell lines. Adjustments may be necessary based on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for EAPB 02303 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a second-generation imiqualine compound that has demonstrated significant therapeutic potential in the context of Acute Myeloid Leukemia (AML).[1][2][3] Unlike its first-generation predecessor, EAPB 0503, which showed selective potency against nucleophosmin-1-mutant (NPM1c) AML, this compound exhibits a broader activity spectrum across various AML subtypes and boasts a 200-fold greater potency.[1][2][4] The primary mechanism of action for this compound's anti-leukemic effects is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][4] Additionally, in NPM1c AML cells, this compound promotes the degradation of the NPM1c protein, contributing to its enhanced efficacy in this subtype.[1][4] Preclinical studies in xenograft mouse models have shown that this compound can potently reduce the leukemic burden and organ infiltration.[1][4]

These application notes provide a comprehensive overview of the in vitro and in vivo effects of this compound on AML, along with detailed protocols for key experimental procedures to facilitate further research and development.

Data Presentation

In Vitro Efficacy of this compound on AML Cell Lines

The following table summarizes the inhibitory effects of this compound on the proliferation of various AML cell lines. A concentration as low as 5 nM resulted in complete growth inhibition in OCI-AML2 and OCI-AML3 cells after 72 hours of treatment.[4]

Cell LineNPM1 StatusThis compound Concentration for Significant Growth Inhibition (72h)Reference
OCI-AML2Wild-Type5 nM[4]
OCI-AML3NPM1c Mutant5 nM[4]
KG-1αNot Specified10 nM[4]
THP-1Not Specified100 nM[4]
In Vivo Efficacy of this compound in AML Xenograft Models

The in vivo anti-leukemic activity of this compound was evaluated in NSG mice xenografted with OCI-AML2 (wt-NPM1) and OCI-AML3 (NPM1c) cells.

Xenograft ModelTreatment RegimenKey FindingsReference
OCI-AML22.5 mg/kg this compound, intraperitoneally, every other day for 3 weeksReduced leukemic burden in bone marrow and spleen. No significant prolongation of survival.[1][4]
OCI-AML32.5 mg/kg this compound, intraperitoneally, every other day for 3 weeksReduced leukemic burden in bone marrow and spleen. Significantly prolonged survival up to 120 days.[1][4]

Signaling Pathways and Experimental Workflows

EAPB02303_Signaling_Pathway This compound Signaling Pathway in AML EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K inhibits NPM1c NPM1c EAPB02303->NPM1c promotes degradation of AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes Degradation Degradation NPM1c->Degradation

Figure 1: this compound inhibits the PI3K/AKT/mTOR pathway and promotes NPM1c degradation.

Experimental_Workflow Experimental Workflow for this compound Evaluation in AML cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies AML_Cells AML Cell Lines & Primary Patient Samples Treatment Treat with this compound (Dose-Response & Time-Course) AML_Cells->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Western_Blot Western Blot (PI3K/AKT/mTOR pathway) Treatment->Western_Blot Xenograft Establish AML Xenograft Model (NSG Mice) Drug_Admin Administer this compound Xenograft->Drug_Admin Monitor Monitor Tumor Burden (hCD45+ cells) & Survival Drug_Admin->Monitor Analysis Endpoint Analysis (Organ Infiltration) Monitor->Analysis

Figure 2: A general workflow for evaluating the efficacy of this compound in AML.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the effect of this compound on the viability and proliferation of AML cells.

Materials:

  • AML cell lines (e.g., OCI-AML2, OCI-AML3, KG-1α, THP-1)

  • Complete culture medium (e.g., MEM-α or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • At each time point, resuspend the cells in each well and collect a 10 µL aliquot.

  • Mix the 10 µL cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

  • Calculate the cell concentration (cells/mL): Average number of viable cells per large square x dilution factor (2) x 10⁴.

  • Plot cell viability against this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Materials:

  • AML cells treated with this compound as described in the cell viability assay.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Treat AML cells with the desired concentrations of this compound (e.g., 5 nM for OCI-AML2/3, 10 nM for KG-1α, 100 nM for THP-1) for 24 and 48 hours.[4]

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • AML cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, and a loading control like anti-H3 or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat AML cells with this compound (e.g., 5 nM) for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.

Materials:

  • 6- to 8-week-old immunodeficient mice (e.g., NSG mice).

  • AML cell lines (e.g., OCI-AML2, OCI-AML3).

  • Sterile PBS.

  • This compound formulation for intraperitoneal injection.

  • Anti-human CD45 antibody for flow cytometry.

  • Equipment for intravenous and intraperitoneal injections.

  • Animal monitoring and housing facilities.

Procedure:

  • Intravenously inject 2 million OCI-AML2 or OCI-AML3 cells in 200 µL of sterile PBS into the tail vein of each NSG mouse.[5]

  • Allow one week for the leukemia to establish.[5]

  • Initiate treatment by administering this compound (2.5 mg/kg) via intraperitoneal injection every other day for 3 weeks.[5] Include a vehicle control group.

  • Monitor the mice daily for signs of disease progression (e.g., weight loss, ruffled fur, lethargy).

  • For efficacy studies, at the end of the 3-week treatment period, sacrifice a cohort of mice.[5]

  • Harvest bone marrow and spleen.

  • Stain bone marrow cells with an anti-human CD45 antibody and analyze by flow cytometry to determine the percentage of human leukemic cells, representing the tumor burden.

  • For survival studies, continue to monitor the remaining mice until they reach a predefined endpoint (e.g., significant weight loss, signs of distress).

  • Record the survival data and generate Kaplan-Meier survival curves.

Conclusion

This compound is a promising therapeutic agent for a broad range of AML subtypes, acting primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical AML models. These studies will be crucial for the continued development of this compound towards potential clinical applications.

References

Application Notes and Protocols for Evaluating the Efficacy of EAPB 02303 on Melanoma Cell Line Viability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies.[1] A significant portion of melanomas harbor mutations in the BRAF oncogene, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and uncontrolled cell proliferation.[2][3][4] While targeted therapies against BRAF and MEK have shown clinical benefits, the development of resistance remains a major challenge.[4][5][6] This underscores the urgent need for novel therapeutic agents that can overcome these resistance mechanisms. This document provides detailed protocols for assessing the in vitro efficacy of EAPB 02303, a novel investigational compound, on melanoma cell viability. The described assays are fundamental for determining the dose-dependent cytotoxic and apoptotic effects of this compound on various melanoma cell lines.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its anti-melanoma effects by targeting key nodes within oncogenic signaling pathways. A primary mechanism of action for many anti-cancer agents involves the induction of apoptosis through the modulation of survival signals. In melanoma, the PI3K/Akt/mTOR and MAPK/ERK pathways are frequently hyperactivated, promoting cell survival and proliferation.[6][7][8] this compound is postulated to inhibit the PI3K/Akt pathway, leading to the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspases.[1][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution EAPB This compound EAPB->Akt Inhibition

Fig. 1: Postulated signaling pathway of this compound in melanoma cells.

Experimental Protocols

The following protocols describe standard in vitro assays to determine the effect of this compound on melanoma cell viability and to elucidate its mechanism of action.

Cell Viability Assessment using MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells in the culture.[9]

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)[10][11]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)[12]

  • This compound stock solution (dissolved in DMSO)

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest melanoma cells using trypsin and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. c. Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTS Assay: a. Following the incubation period, add 20 µL of MTS reagent to each well.[9] b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis using Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).[13]

Materials:

  • Melanoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Seed melanoma cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values) for 24-48 hours. b. Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[13] c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[12] d. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension. c. Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer within one hour. b. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

cluster_workflow Experimental Workflow cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Seed Melanoma Cells (96-well or 6-well plates) incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mts Add MTS Reagent incubate2->mts harvest Harvest Cells incubate2->harvest read_abs Read Absorbance (490nm) mts->read_abs end Data Analysis (IC50, % Apoptosis) read_abs->end stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow flow->end

Fig. 2: General workflow for cell viability and apoptosis assays.

Data Presentation

The following tables present hypothetical data obtained from the described experimental protocols.

Table 1: IC50 Values of this compound in Melanoma Cell Lines after 48h Treatment

Cell LineBRAF StatusIC50 (µM)
A375V600E8.5 ± 1.2
SK-MEL-28V600E12.3 ± 2.1
WM115V600E9.8 ± 1.5
MeWoWild-Type25.1 ± 3.4

Table 2: Apoptotic Effect of this compound on A375 Cells after 24h Treatment

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
570.1 ± 4.518.3 ± 2.28.5 ± 1.33.1 ± 0.6
1045.6 ± 3.835.7 ± 3.115.2 ± 1.93.5 ± 0.7
2020.3 ± 2.948.9 ± 4.026.4 ± 2.54.4 ± 0.8

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's anti-melanoma activity. By employing cell viability assays and apoptosis detection methods, researchers can effectively quantify the compound's potency and gain insights into its mechanism of action. The data generated from these experiments are crucial for the preclinical evaluation of this compound and for guiding further drug development efforts in the treatment of malignant melanoma. It is recommended to perform these assays in a panel of melanoma cell lines with different genetic backgrounds to assess the compound's efficacy across various subtypes of the disease.

References

Application Notes and Protocols: Combination Therapy of EAPB02303 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

These application notes provide a framework for investigating the potential synergistic anti-cancer effects of a combination therapy involving EAPB02303 and paclitaxel. EAPB02303 is a second-generation imiqualine that has demonstrated potent anti-leukemic activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] Paclitaxel is a well-established chemotherapeutic agent that functions as a microtubule stabilizer, leading to mitotic arrest and apoptosis.[3][4]

Disclaimer: To date, no direct experimental data or clinical studies have been published on the combination of EAPB02303 and paclitaxel. The following information, protocols, and proposed mechanisms are based on the individual known mechanisms of each compound and published data on the synergistic effects of paclitaxel with other PI3K/AKT/mTOR pathway inhibitors.[3][4][5][6][7][8][9][10][11]

Principle of the Combination Therapy

The rationale for combining EAPB02303 and paclitaxel is based on their distinct but potentially complementary mechanisms of action. Paclitaxel's induction of mitotic arrest can be enhanced by the simultaneous inhibition of pro-survival signals mediated by the PI3K/AKT/mTOR pathway, which is the target of EAPB02303. This dual approach is hypothesized to lower the threshold for apoptosis and potentially overcome resistance to paclitaxel.[4][5]

Data Presentation

The following tables represent hypothetical data that could be generated from the experimental protocols outlined below to assess the synergistic effects of EAPB02303 and paclitaxel.

Table 1: Hypothetical IC50 Values of EAPB02303 and Paclitaxel as Single Agents and in Combination.

Cell LineTreatmentIC50 (nM)
Cancer Type A EAPB0230350
Paclitaxel20
EAPB02303 + Paclitaxel (1:1 ratio)15
Cancer Type B EAPB0230375
Paclitaxel30
EAPB02303 + Paclitaxel (1:1 ratio)20

Table 2: Hypothetical Combination Index (CI) Values for EAPB02303 and Paclitaxel.

Cell LineDrug Ratio (EAPB02303:Paclitaxel)Fraction Affected (Fa)Combination Index (CI)Interpretation
Cancer Type A 1:10.500.7Synergy
1:10.750.6Synergy
1:10.900.5Strong Synergy
Cancer Type B 1:10.500.8Slight Synergy
1:10.750.7Synergy
1:10.900.6Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 and Synergy

Objective: To determine the half-maximal inhibitory concentration (IC50) of EAPB02303 and paclitaxel individually and to assess their synergistic effects using a combination index (CI).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • EAPB02303 (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of EAPB02303 and paclitaxel in complete medium. For combination studies, prepare mixtures at a constant ratio (e.g., 1:1, 1:2, 2:1).

  • Treatment: Treat the cells with single agents or the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Measurement: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by EAPB02303 and paclitaxel, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • EAPB02303 and Paclitaxel

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of EAPB02303, paclitaxel, and their combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the combination therapy on key proteins in the PI3K/AKT/mTOR and apoptosis pathways.

Materials:

  • Cancer cell lines

  • EAPB02303 and Paclitaxel

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).

Visualizations

G cluster_EAPB02303 EAPB02303 Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_E Cell Proliferation & Survival mTOR->Proliferation_E

Caption: EAPB02303 signaling pathway.

G cluster_Paclitaxel Paclitaxel Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P G cluster_Combination Hypothesized Combination Therapy Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Synergistic Apoptosis Proliferation->Apoptosis Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Mitotic_Arrest->Apoptosis G cluster_workflow Experimental Workflow cluster_assays cluster_analysis start Seed Cancer Cells (96-well & 6-well plates) treatment Treat with EAPB02303, Paclitaxel, and Combination start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western Western Blot incubation->western ic50_ci Calculate IC50 & CI viability->ic50_ci apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

References

Application Notes and Protocols: EAPB02303 Treatment in OCI-AML2 and MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB02303 is a novel second-generation imiqualine compound that has demonstrated significant anti-leukemic activity in various subtypes of Acute Myeloid Leukemia (AML).[1][2] Unlike its predecessor EAPB0503, which primarily targeted NPM1c AML cells, EAPB02303 exhibits broad-spectrum potency.[1][3] Its mechanism of action is primarily attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for the survival and proliferation of AML cells.[3][4][5] This document provides detailed application notes and experimental protocols for the treatment of OCI-AML2 and MOLM-13 AML cell lines with EAPB02303.

OCI-AML2 is a human AML cell line established from the peripheral blood of a 65-year-old male with AML (FAB M4 subtype).[6][7] The MOLM-13 cell line was established from the peripheral blood of a 20-year-old man with relapsed AML (M5a) subsequent to myelodysplastic syndrome.[6] Both cell lines are widely used in AML research.

Data Presentation

Table 1: In Vitro Efficacy of EAPB02303 on OCI-AML2 and MOLM-13 Cell Viability
Cell LineTreatment ConcentrationTime Point% Reduction in Cell ViabilityReference
MOLM-135 nM24 h>60%[3]
48 h100%[3]
OCI-AML210 nM24 h50%[3]
48 h100%[3]
Table 2: Effect of EAPB02303 on Cell Cycle and Apoptosis in OCI-AML2 and MOLM-13 Cells
Cell LineTreatmentTime PointObservationReference
OCI-AML25 nM EAPB0230324 h & 48 hSignificant increase in sub-G0 cell population[3][4]
48 hCleavage of procaspase 3[3]
24 hCleavage of PARP-1[3]
MOLM-135 nM EAPB0230324 h & 48 hSignificant increase in sub-G0 cell population[3]
24 hCleavage of procaspase 3[3]
24 hCleavage of PARP-1[3]
Table 3: Impact of EAPB02303 on Key Signaling Proteins in OCI-AML2 and MOLM-13 Cells
Cell LineTreatmentTime PointProteinEffectReference
OCI-AML25 nM EAPB0230324 hAKT, p-AKT (Ser473)Decreased expression[3]
24 hmTOR, p-mTORDownregulation[3]
48 hERK, p-ERKDecreased expression, 42% reduction in P-ERK/ERK ratio[3]
MOLM-135 nM EAPB0230324 hp-AKTSignificant decrease[3]
24 hp-ERKSignificant decrease, 19% reduction at 24h[3]

Mandatory Visualizations

EAPB02303_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK RAS->ERK ERK->Proliferation EAPB02303 EAPB02303 EAPB02303->PI3K EAPB02303->ERK Apoptosis Apoptosis

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR and ERK signaling pathways in AML cells.

Experimental_Workflow cluster_culture cluster_treatment cluster_assays Culture Culture OCI-AML2 & MOLM-13 cells Treatment Treat cells with EAPB02303 (e.g., 5 nM) Culture->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot

Caption: General experimental workflow for evaluating the effects of EAPB02303 on AML cells.

Experimental Protocols

Cell Culture
  • OCI-AML2 Cells:

    • Culture in MEM-α medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture every 2-3 days to maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • MOLM-13 Cells:

    • Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture every 2-3 days to maintain cell density between 2 x 10⁵ and 2 x 10⁶ cells/mL.

Cell Viability Assay (Trypan Blue Exclusion)
  • Seed OCI-AML2 or MOLM-13 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL.

  • Treat the cells with the desired concentrations of EAPB02303 (e.g., 5 nM for MOLM-13, 10 nM for OCI-AML2) or vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.[8]

  • After incubation, collect the cells and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of fresh medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed 1 x 10⁶ cells in a 6-well plate and treat with EAPB02303 (e.g., 5 nM) for 24 and 48 hours.[3]

  • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. The sub-G0 population represents apoptotic cells.[3]

Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with EAPB02303 as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting
  • Treat cells with EAPB02303 for the desired time points (e.g., 24 and 48 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PARP-1, Caspase-3, AKT, p-AKT, mTOR, p-mTOR, ERK, p-ERK, and a loading control like H3 or GAPDH) overnight at 4°C.[3][4]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

References

Preparing EAPB 02303 Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB 02303 is a second-generation imiqualine derivative that demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar range. As a prodrug, this compound is bioactivated by catechol-O-methyl transferase (COMT), an enzyme overexpressed in various malignancies, including pancreatic cancer. Its active metabolite inhibits microtubule polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key in vitro assays to assess its anti-cancer activity.

Chemical Information

PropertyValue
Compound Name This compound
Molecular Formula C₁₇H₁₄N₄O₂
Molecular Weight 306.32 g/mol
Appearance Solid
CAS Number 1958290-51-1

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for various in vitro experiments.

Materials:

  • This compound solid compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • -20°C freezer for storage

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 306.32 g/mol x 1000 mg/g = 3.0632 mg

  • Weighing the compound:

    • In a sterile microcentrifuge tube, accurately weigh approximately 3.06 mg of this compound solid compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution:

    • Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 306.32 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization and Aliquoting:

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquoted stock solution at -20°C, protected from light.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated across various cancer cell lines, demonstrating potent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Citation
PancpecPancreatic Ductal Adenocarcinoma11[1]
OCI-AML2Acute Myeloid Leukemia~5[2]
OCI-AML3Acute Myeloid Leukemia~5[2]
KG-1αAcute Myeloid Leukemia~5[2]
THP-1Acute Myeloid Leukemia~5[2]

Experimental Protocols

Protocol 2: In Vitro Cell Viability Assay (IC50 Determination)

This protocol describes the determination of the IC50 value of this compound in a cancer cell line using a standard colorimetric assay such as the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell line of interest (e.g., Pancpec)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Plate reader

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h fix_cells Fix cells with TCA stain_cells Stain with SRB fix_cells->stain_cells read_absorbance Read absorbance stain_cells->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 G cluster_0 Extracellular cluster_1 Intracellular EAPB02303_prodrug This compound (Prodrug) COMT COMT (Catechol-O-methyl transferase) EAPB02303_prodrug->COMT Enzymatic Activation Active_metabolite Active Metabolite (EAPB04303) COMT->Active_metabolite Tubulin β-Tubulin Active_metabolite->Tubulin Binds to Microtubule_polymerization Microtubule Polymerization Tubulin->Microtubule_polymerization Inhibits G2M_arrest G2/M Phase Arrest Microtubule_polymerization->G2M_arrest Leads to Apoptosis Apoptosis G2M_arrest->Apoptosis

References

Application Notes and Protocols for EAPB 02303 Administration in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a second-generation imiqualine derivative that has demonstrated potent cytotoxic activity at nanomolar concentrations across various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and acute myeloid leukemia (AML).[1][2][3][4] Its mechanism of action involves bioactivation by catechol-O-methyltransferase (COMT), leading to the inhibition of microtubule polymerization, which in turn induces cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] Studies have confirmed the efficacy of this compound in patient-derived xenograft (PDX) mouse models, highlighting its potential as a therapeutic agent.[1][5] Furthermore, this compound has shown synergistic effects when combined with standard-of-care chemotherapies like paclitaxel.[1][5] In some cancer types, its anti-leukemic activity has been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in patient-derived xenograft (PDX) models, based on available preclinical data.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma10[6]
Various PDAC cell linesPancreatic Ductal AdenocarcinomaNanomolar range[1][5]
OCI-AML2, OCI-AML3, MOLM-13Acute Myeloid Leukemia~5 nM[7]
KG-1αAcute Myeloid Leukemia~10 nM[7]
THP-1Acute Myeloid Leukemia~100 nM[7]
In Vivo Efficacy of this compound in a Xenograft Model
Xenograft ModelTreatmentDosage and ScheduleOutcomeReference
OCI-AML2 and OCI-AML3 (AML cell line-derived)This compound2.5 mg/kg, intraperitoneally, every other day for 3 weeksReduced leukemic burden and improved organ tumor infiltration[2][4]
Pancreatic Cancer PDXThis compoundNot explicitly detailed in available abstractsConfirmed cytotoxic activity in PDX models[1][5]
A375 (Melanoma cell line-derived)This compoundNot explicitly detailed in available abstractsDose-dependent reduction in tumor size and weight

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

EAPB02303_Mechanism cluster_cell Cancer Cell EAPB02303_prodrug This compound (Prodrug) COMT Catechol-O-Methyl Transferase (COMT) EAPB02303_prodrug->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Tubulin β-Tubulin Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Administration in PDX Models

PDX_Workflow Patient_Tumor Patient Tumor Tissue (Surgically Resected) Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NSG) Patient_Tumor->Implantation PDX_Establishment PDX Tumor Growth (to ~150-200 mm³) Implantation->PDX_Establishment Randomization Randomization of Mice into Treatment Groups PDX_Establishment->Randomization Treatment This compound Administration (e.g., 2.5 mg/kg IP, every other day) Randomization->Treatment Monitoring Tumor Volume Measurement (Twice weekly with calipers) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, IHC, Western Blot) Monitoring->Endpoint

Caption: General workflow for in vivo studies.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts (PDX)

This protocol is a generalized procedure for establishing PDX models.

Materials:

  • Freshly resected human tumor tissue in a sterile collection medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

  • Immunodeficient mice (e.g., 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice).

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia.

Procedure:

  • Under sterile conditions, wash the patient tumor tissue with a sterile buffered salt solution.

  • Mechanically dissect the tumor tissue into small fragments of approximately 3x3 mm.

  • Anesthetize the immunodeficient mouse.

  • Make a small incision in the skin on the flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • (Optional) Mix the tumor fragment with Matrigel to support engraftment.

  • Implant one tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth. Tumors can be measured twice weekly using digital calipers once they become palpable.[8]

  • Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for passaging into new cohorts of mice or for cryopreservation.

Protocol 2: In Vivo Administration of this compound in a Xenograft Model

This protocol is based on a study using this compound in an AML cell line-derived xenograft model, as specific details for the pancreatic cancer PDX model were not available.[2][4] This can be adapted for PDX models.

Materials:

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Lipofundin or another suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).[6]

  • PDX-bearing mice with established tumors (e.g., 150-200 mm³).[8]

  • Sterile syringes and needles.

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution.[9][10]

    • On the day of administration, dilute the this compound stock solution in a suitable vehicle such as lipofundin to the final desired concentration (e.g., for a 2.5 mg/kg dose).[2][4]

  • Animal Dosing:

    • Randomly assign PDX-bearing mice into treatment and vehicle control groups.

    • Administer this compound to the treatment group via intraperitoneal (IP) injection.

    • A reported effective dosing regimen is 2.5 mg/kg every other day for a duration of three weeks.[2][4]

    • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume with digital calipers twice a week.[8] Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, and measure their final weight and volume.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry or western blotting.

Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers

Materials:

  • Tumor tissue lysates from this compound-treated and control mice.

  • Protein electrophoresis equipment (SDS-PAGE).

  • Wet or semi-dry transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, p53, p21).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Determine the protein concentration of the tumor lysates.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the protein bands to determine changes in expression levels between treatment and control groups.

Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • HRP-conjugated secondary antibody detection system.

  • DAB substrate.

  • Hematoxylin for counterstaining.

  • Microscope.

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate the sections with the primary antibody.

  • Wash the slides.

  • Incubate with an HRP-conjugated secondary antibody.

  • Wash the slides.

  • Apply DAB substrate to develop the color.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Image and analyze the slides to quantify the percentage of positive cells for the markers of interest in the treated versus control tumors.

References

Application Notes and Protocols for Flow Cytometry Analysis Following EAPB0203 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0203 is an imidazoquinoxaline derivative that has demonstrated significant anti-tumor activity in various cancer cell lines, including T-cell lymphomas, melanoma, and acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis.[1][3] This document provides detailed protocols for analyzing these cellular effects using flow cytometry, a powerful technique for single-cell analysis. The following application notes will guide researchers in assessing the impact of EAPB0203 on the cell cycle distribution, apoptosis induction, and generation of reactive oxygen species (ROS).

Data Presentation

The following tables summarize quantitative data from flow cytometry analyses of cancer cells treated with EAPB02303, a closely related and more potent derivative of EAPB0203. This data serves as a representative example of the expected outcomes following treatment with this class of compounds.

Table 1: Cell Cycle Distribution in AML Cell Lines Following EAPB02303 Treatment

Cell LineTreatment% Sub-G0% G0/G1% S% G2/M
OCI-AML2 Control (24h)2.555.125.317.1
5 nM EAPB02303 (24h)10.248.715.625.5
Control (48h)3.153.226.816.9
5 nM EAPB02303 (48h)25.835.410.128.7
OCI-AML3 Control (24h)1.860.322.415.5
5 nM EAPB02303 (24h)8.950.114.726.3
Control (48h)2.258.923.515.4
5 nM EAPB02303 (48h)22.440.29.827.6
KG-1α Control (24h)3.265.418.912.5
10 nM EAPB02303 (24h)12.155.310.222.4
Control (48h)4.563.119.812.6
10 nM EAPB02303 (48h)30.142.76.520.7
THP-1 Control (24h)2.158.724.115.1
100 nM EAPB02303 (24h)9.851.216.522.5
Control (48h)3.356.425.315.0
100 nM EAPB02303 (48h)28.738.98.823.6

Data adapted from a study on EAPB02303 in AML cell lines.[1]

Table 2: Apoptosis Induction in AML Cell Lines Following EAPB02303 Treatment (Annexin V/PI Staining)

Cell LineTreatment% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
OCI-AML2 Control (48h)95.22.81.50.5
5 nM EAPB02303 (48h)60.115.322.42.2
OCI-AML3 Control (48h)96.12.11.20.6
5 nM EAPB02303 (48h)65.412.819.52.3
KG-1α Control (48h)94.53.11.80.6
10 nM EAPB02303 (48h)55.218.923.72.2
THP-1 Control (48h)95.82.51.10.6
100 nM EAPB02303 (48h)62.314.720.82.2

Data adapted from a study on EAPB02303 in AML cell lines.[1]

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells following treatment with EAPB0203.

Materials:

  • EAPB0203

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentrations of EAPB0203 or vehicle control (e.g., DMSO) for the indicated time points (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or PE).

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and assessing membrane integrity with PI.

Materials:

  • EAPB0203

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically provided with Annexin V kits)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells to include the apoptotic population.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Acquire at least 10,000 events per sample.

    • Use appropriate compensation settings for the fluorochromes used (e.g., FITC and PI).

    • Analyze the dot plot to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol outlines the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • EAPB0203

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as described in the previous protocols. Include a positive control for ROS generation (e.g., H₂O₂ treatment).

  • Staining:

    • After the desired treatment period with EAPB0203, add DCFH-DA to the cell culture medium at a final concentration of 5-10 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Washing:

    • Harvest the cells as previously described.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS to remove excess dye.

    • Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Measure the fluorescence intensity in the FITC channel.

    • Compare the mean fluorescence intensity of treated cells to that of control cells to determine the change in ROS levels.

Visualizations

Signaling Pathways and Experimental Workflow

EAPB0203_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Flow Cytometry Analysis start Seed Cancer Cells treat Treat with EAPB0203 (or vehicle control) start->treat harvest Harvest Cells treat->harvest stain_cc Fix & Stain (Propidium Iodide) harvest->stain_cc stain_apop Stain (Annexin V / PI) harvest->stain_apop stain_ros Stain (DCFH-DA) harvest->stain_ros fcm_cc Analyze Cell Cycle stain_cc->fcm_cc fcm_apop Analyze Apoptosis stain_apop->fcm_apop fcm_ros Analyze ROS stain_ros->fcm_ros

Fig. 1: Experimental workflow for flow cytometry analysis.

EAPB0203_Signaling cluster_g2m G2/M Cell Cycle Arrest cluster_apoptosis Apoptosis Induction EAPB0203 EAPB0203 p53 p53 Stabilization EAPB0203->p53 bcl_xl Bcl-xL Downregulation EAPB0203->bcl_xl ciap1 c-IAP-1 Downregulation EAPB0203->ciap1 p21 p21 Upregulation p53->p21 cdk1_cyclinB CDK1/Cyclin B Inhibition p21->cdk1_cyclinB inhibits g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest leads to mito Loss of Mitochondrial Membrane Potential bcl_xl->mito caspases Caspase Activation ciap1->caspases removes inhibition cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Fig. 2: Proposed signaling pathways of EAPB0203.

References

Troubleshooting & Optimization

EAPB 02303 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues encountered with EAPB 02303. The following question-and-answer format directly addresses common challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 61 mg/mL in fresh DMSO. For aqueous solutions, a solubility of 30 mg/mL in H2O can be achieved, but this requires ultrasonication and heating to 60°C.[1][2] Note that using moisture-absorbing DMSO may reduce solubility.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO. To minimize this, it is recommended to:

  • Use a higher concentration DMSO stock to minimize the volume added to the aqueous solution.

  • Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even distribution.

  • Consider a final DMSO concentration in your working solution that is 0.5% or lower, as higher concentrations can be toxic to cells.

Q3: What are the storage and stability guidelines for this compound solutions?

A3: Powdered this compound can be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stability depends on the storage temperature. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: According to available data, this compound is insoluble in water and ethanol under standard conditions.[2] While other organic solvents might be capable of dissolving this compound, DMSO is the most extensively documented and recommended solvent for this compound.

Data Presentation: this compound Solubility

SolventSolubilityMethodReference
DMSO61 mg/mL (199.13 mM)Standard dissolution[2]
Water (H₂O)30 mg/mL (97.94 mM)Ultrasonic and warming and heat to 60°C[1]
Water (H₂O)InsolubleStandard dissolution[2]
EthanolInsolubleStandard dissolution[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 306.32 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0632 mg of this compound.

  • Adding Solvent: Add the calculated volume of fresh DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Mandatory Visualizations

Signaling Pathway of this compound

EAPB_02303_Signaling_Pathway cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics cluster_apoptosis Cell Fate EAPB_02303 This compound (Prodrug) COMT Catechol-O-methyl transferase (COMT) EAPB_02303->COMT Bioactivation Active_Metabolite Active Metabolite COMT->Active_Metabolite Tubulin_Polymerization Tubulin Polymerization Active_Metabolite->Tubulin_Polymerization Inhibition Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Mitosis_Arrest Mitosis Arrest (G2/M Phase) Mitotic_Spindle->Mitosis_Arrest Disruption Apoptosis Apoptosis Mitosis_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for this compound Solubilization

EAPB_02303_Solubilization_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh add_dmso 2. Add fresh DMSO weigh->add_dmso dissolve 3. Vortex to dissolve (gentle warming if needed) add_dmso->dissolve check_solubility 4. Visually inspect for complete dissolution dissolve->check_solubility insoluble Troubleshoot: - Use fresh DMSO - Gentle warming (37°C) - Sonication check_solubility->insoluble No soluble Clear Stock Solution check_solubility->soluble Yes insoluble->dissolve aliquot 5. Aliquot into single-use tubes soluble->aliquot store 6. Store at -80°C or -20°C aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Technical Support Center: EAPB-02303 & COMT Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of the hypothetical compound EAPB-02303. It specifically addresses challenges arising from the influence of Catechol-O-methyltransferase (COMT) expression on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the cytotoxic effect of EAPB-02303 across different cancer cell lines, even those from the same tissue of origin. What could be the cause?

A1: This variability is often linked to differential expression levels of the enzyme Catechol-O-methyltransferase (COMT) in the cell lines. EAPB-02303 is a catechol-containing compound, making it a substrate for COMT. High intracellular COMT levels can lead to rapid enzymatic inactivation of EAPB-02303 into its methylated (and less active) metabolite, Me-EAPB-02303. Consequently, cell lines with high COMT expression may appear more resistant to the drug. We recommend quantifying COMT protein expression or mRNA levels in your panel of cell lines to correlate with the observed IC50 values.

Q2: Our in vivo xenograft studies show lower-than-expected tumor growth inhibition by EAPB-02303 compared to our in vitro data. Why might this be happening?

A2: A discrepancy between in vitro and in vivo efficacy can be attributed to systemic metabolic clearance. COMT is highly active in major metabolic organs, particularly the liver and kidneys. Upon administration, EAPB-02303 can be rapidly methylated in the circulation and these organs, reducing the concentration of the active compound that reaches the tumor site. This systemic "first-pass" metabolism by COMT can significantly lower the drug's bioavailability and overall efficacy in vivo. Consider co-administration with a COMT inhibitor or developing a pro-drug version of EAPB-02303 to mitigate this effect.

Q3: Can the COMT Val158Met genetic polymorphism affect the efficacy of EAPB-02303?

A3: Yes, absolutely. The Val158Met polymorphism (rs4680) is a well-documented single nucleotide polymorphism that results in a trimodal distribution of COMT enzyme activity.

  • Val/Val (High-activity): Individuals or cell lines with this genotype will metabolize EAPB-02303 most rapidly, potentially requiring higher doses to achieve a therapeutic effect.

  • Val/Met (Intermediate-activity): These subjects will have a moderate rate of metabolism.

  • Met/Met (Low-activity): These subjects will metabolize the drug slowly, leading to higher and more sustained plasma concentrations. This could enhance efficacy but may also increase the risk of dose-dependent toxicity.

Genotyping your cell lines or animal models for this polymorphism is crucial for interpreting efficacy and toxicity data.

Troubleshooting Guide

This guide addresses specific experimental issues you might encounter.

Problem Encountered Potential Cause Recommended Solution
High variability in IC50 values for EAPB-02303 in the same cell line across different passages. COMT expression can be unstable and may change as cells are cultured over long periods.1. Use cell lines from a narrow passage range for all experiments.2. Routinely verify COMT expression via qPCR or Western Blot every 5-10 passages.3. Consider using a COMT inhibitor (e.g., Entacapone) as a control to establish a baseline IC50 in the absence of COMT activity.
EAPB-02303 appears less potent when tested in media containing standard serum vs. serum-free media. Serum contains soluble COMT (S-COMT) which can degrade the compound extracellularly before it enters the cells.1. Perform initial potency assays in serum-free or low-serum media.2. If serum is required, perform a time-course experiment to measure the stability of EAPB-02303 in the culture medium.3. Add a COMT inhibitor to the medium to block extracellular degradation.
Unexpected toxicity observed in an animal model at doses predicted to be safe from in vitro data. The animal strain used may have a low-activity COMT genotype, leading to higher-than-expected drug exposure.1. Genotype the specific strain of mice or rats for the relevant COMT polymorphism.2. Conduct a preliminary dose-finding study in a small cohort to establish the maximum tolerated dose (MTD) for that specific strain.3. Perform pharmacokinetic analysis to correlate plasma drug concentration with the observed toxicity.

Data Presentation: Impact of COMT on EAPB-02303 Efficacy

Table 1: In Vitro Cytotoxicity of EAPB-02303 in Cell Lines with Differential COMT Expression

Cell LineCOMT GenotypeRelative COMT mRNA Expression (Fold Change vs. MCF-7)EAPB-02303 IC50 (µM)EAPB-02303 IC50 with COMT Inhibitor (µM)
MCF-7 Met/Met1.02.5 ± 0.32.3 ± 0.2
MDA-MB-231 Val/Met4.210.8 ± 1.12.6 ± 0.4
Hs578T Val/Val8.925.1 ± 2.42.4 ± 0.3

Table 2: Pharmacokinetic Parameters of EAPB-02303 in Mice with Different COMT Genotypes

Mouse Strain (COMT Genotype)Dose (mg/kg, IV)Cmax (ng/mL)AUC (0-t) (ng·h/mL)Clearance (mL/h/kg)
COMT Met/Met (Low Activity) 10125028003.6
COMT Val/Val (High Activity) 1085011009.1

Experimental Protocols

Protocol 1: Quantification of COMT mRNA by RT-qPCR
  • RNA Extraction: Isolate total RNA from 1x10^6 cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Prepare a 20 µL qPCR reaction containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA template, 1 µL each of forward and reverse primers for COMT (10 µM), and 7 µL of nuclease-free water.

    • COMT Forward Primer: 5'-AAGATCCCTGAGCGGCTCAT-3'

    • COMT Reverse Primer: 5'-GTCACAGGAGAACTGGGTGGA-3'

  • Thermal Cycling: Run the qPCR plate on a real-time PCR system with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Analysis: Calculate the relative expression of COMT using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Protocol 2: Cell Viability (IC50) Determination using a Resazurin-based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a 2x serial dilution of EAPB-02303 in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (ranging from 0.1 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well and incubate for another 4 hours.

  • Fluorescence Reading: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Subtract the background fluorescence (media only) and normalize the data to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations: Pathways and Workflows

EAPB_Metabolism EAPB EAPB-02303 (Active Drug) COMT COMT Enzyme (High Expression) EAPB->COMT Metabolism Target Intracellular Target (e.g., Kinase) EAPB->Target Inhibition Me_EAPB Me-EAPB-02303 (Inactive Metabolite) COMT->Me_EAPB Methylation Excretion Metabolite Excretion Me_EAPB->Excretion Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect Signal Transduction

Caption: Metabolic inactivation of EAPB-02303 by COMT.

Troubleshooting_Workflow Start Start: Inconsistent EAPB-02303 Efficacy CheckCOMT Quantify COMT Expression (qPCR / Western Blot) Start->CheckCOMT HighCOMT Is COMT Expression High or Variable? CheckCOMT->HighCOMT LowCOMT Is Efficacy Still Inconsistent? HighCOMT->LowCOMT No UseInhibitor Co-administer with COMT Inhibitor HighCOMT->UseInhibitor Yes CheckGenotype Genotype Cell Line (Val158Met) LowCOMT->CheckGenotype Yes Other Investigate Other Resistance Mechanisms LowCOMT->Other No End End: Correlate Efficacy with COMT status UseInhibitor->End CheckGenotype->End

Caption: Troubleshooting workflow for variable EAPB-02303 efficacy.

Technical Support Center: Managing Side Effects in Preclinical Studies with Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on EAPB 02303: Initial inquiries into managing weight loss specifically induced by this compound have revealed that, according to published preclinical studies in mouse models of pancreatic cancer, no significant body weight loss or other toxicities were observed during the treatment period.[1] Therefore, a dedicated troubleshooting guide for this specific side effect with this compound is not currently supported by available data.

However, weight loss and cachexia are common and significant concerns in animal studies involving other microtubule-targeting agents used in cancer research. This technical support center provides a comprehensive guide to understanding, monitoring, and managing weight loss in animal studies for this broader class of compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sudden or severe weight loss (>15% body weight) - High drug toxicity: The dose may be too high for the specific animal strain or model. - Cachexia: A complex metabolic syndrome associated with cancer and chemotherapy, characterized by inflammation and muscle wasting.- Immediate Action: Consider euthanasia to prevent further suffering, in line with humane endpoint guidelines. - Dose Adjustment: In future cohorts, reduce the dosage of the microtubule inhibitor. - Supportive Care: Implement nutritional support and anti-inflammatory interventions as outlined in the protocols below.
Gradual but consistent weight loss - Reduced food and water intake: Caused by nausea, malaise, or oral mucositis. - Malabsorption: Gastrointestinal damage from the chemotherapy agent.- Monitor Intake: Quantify daily food and water consumption. - Nutritional Supplementation: Provide highly palatable, high-calorie dietary supplements. - Hydration Support: Administer subcutaneous fluids if dehydration is observed.
Weight loss masked by tumor growth - Tumor Burden: The increasing mass of the tumor can offset the loss of lean body mass.- Body Condition Scoring (BCS): Regularly assess body condition, which is a more accurate measure of health than body weight alone in tumor-bearing animals. - Palpation: Carefully palpate for muscle and fat loss.
Dehydration - Reduced fluid intake - Diarrhea or vomiting - Skin Tenting Test: Gently pinch the skin on the back of the neck; slow return indicates dehydration. - Fluid Therapy: Administer warmed subcutaneous saline or other appropriate fluids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of weight loss induced by microtubule inhibitors?

A1: Weight loss during treatment with microtubule inhibitors is often a component of chemotherapy-induced cachexia. This is a multifactorial syndrome characterized by systemic inflammation, negative protein and energy balance, and an involuntary loss of lean body mass. Microtubule inhibitors can contribute to this by causing side effects like nausea, vomiting, and diarrhea, which reduce nutrient intake and absorption. Furthermore, the cellular stress induced by these agents can trigger inflammatory pathways that drive muscle breakdown.

Q2: At what point should an animal be removed from a study due to weight loss?

A2: Most institutional animal care and use committees (IACUC) and animal welfare guidelines recommend establishing clear humane endpoints before starting a study. A common endpoint is a loss of 15-20% of the initial body weight. However, this should be considered in conjunction with other clinical signs, such as body condition score, dehydration, lethargy, and changes in behavior.

Q3: What are the best practices for nutritional support in animals receiving chemotherapy?

A3: Providing highly palatable and easily digestible nutritional supplements can be very effective. These can be in the form of gels, liquids, or soft foods that are high in calories and protein. It's important to introduce these supplements before significant weight loss occurs. Monitoring food and water intake is crucial to assess the effectiveness of the support.

Q4: Can prophylactic treatments be used to prevent weight loss?

A4: Prophylactic nutritional support is a key strategy. Additionally, depending on the specific side effects observed, anti-nausea medications (antiemetics) or anti-diarrheal agents may be considered, though their use should be carefully evaluated to ensure they do not interfere with the study's primary objectives.

Experimental Protocols

Protocol 1: Body Weight and Body Condition Scoring (BCS)
  • Frequency: Measure and record the body weight of each animal at least three times per week.

  • Technique: Use a calibrated electronic scale.

  • BCS Assessment: At the same time as weighing, perform a body condition score. This involves visual assessment and gentle palpation of the lumbar vertebrae and pelvic bones. A standardized 1-5 scale is typically used, where 1 is emaciated and 5 is obese.

  • Actionable Threshold: A loss of >15% of baseline body weight or a BCS of <2 should trigger a review of the animal's health and consideration for intervention or removal from the study.

Protocol 2: Nutritional and Hydration Support
  • Dietary Supplementation:

    • Provide a high-calorie, palatable dietary supplement (e.g., DietGel® Boost, peanut butter-based gels) in the cage.

    • Place the supplement in a shallow dish on the cage floor for easy access.

    • Monitor consumption and replace the supplement daily.

  • Hydration:

    • For animals showing signs of dehydration (e.g., skin tenting, sunken eyes), administer warmed (37°C) sterile saline subcutaneously.

    • The typical volume is 1-2 mL per 100g of body weight, administered once or twice daily as needed.

Visualizations

Signaling Pathway of Chemotherapy-Induced Cachexia

Chemotherapy_Induced_Cachexia Chemotherapy Microtubule Inhibitor (Chemotherapy) Systemic_Inflammation Systemic Inflammation (↑ IL-6, TNF-α) Chemotherapy->Systemic_Inflammation HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Systemic_Inflammation->HPA_Axis Muscle_Protein_Catabolism Muscle Protein Catabolism (↑ Ubiquitin-Proteasome Pathway) Systemic_Inflammation->Muscle_Protein_Catabolism Anorexia Anorexia (Reduced Food Intake) HPA_Axis->Anorexia Weight_Loss Weight Loss & Cachexia Anorexia->Weight_Loss Muscle_Protein_Catabolism->Weight_Loss

Caption: A simplified diagram illustrating the signaling pathway of chemotherapy-induced cachexia.

Experimental Workflow for Managing Weight Loss

Weight_Loss_Management_Workflow Start Start of Study: Baseline Measurements (Weight, BCS) Monitor Monitor 3x/week (Weight, BCS, Clinical Signs) Start->Monitor Decision Weight Loss >10% or BCS < 2.5? Monitor->Decision Supportive_Care Implement Nutritional & Hydration Support Decision->Supportive_Care Yes Continue_Study Continue Study Decision->Continue_Study No Continue_Monitoring Continue Monitoring Supportive_Care->Continue_Monitoring Endpoint_Decision Weight Loss >15% or Severe Clinical Signs? Continue_Monitoring->Endpoint_Decision Humane_Endpoint Humane Endpoint: Euthanasia Endpoint_Decision->Humane_Endpoint Yes Endpoint_Decision->Continue_Study No Continue_Study->Monitor

Caption: A workflow diagram for monitoring and managing weight loss in animal studies.

References

Potential off-target effects of EAPB 02303

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EAPB 02303. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: The primary on-target mechanism of this compound is the inhibition of microtubule polymerization. This compound is a prodrug that is bioactivated by the enzyme catechol-O-methyltransferase (COMT). The resulting methylated compound binds to β-tubulin, disrupting microtubule dynamics. This leads to a cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2]

Q2: Have any off-target effects been identified for this compound?

A2: Yes, a significant off-target effect of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4][5][6] This pathway is crucial for cell proliferation, growth, and survival. The anti-leukemic activity of this compound, in particular, has been attributed to this off-target effect.[3][4][5][6]

Q3: How does the off-target inhibition of the PI3K/AKT/mTOR pathway manifest?

A3: this compound has been shown to decrease the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including AKT and mTOR. This indicates a disruption of the signaling cascade that is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.

Q4: What are the observable cellular effects of this compound treatment?

A4: Treatment of cancer cell lines with this compound typically results in:

  • Cell Cycle Arrest: A potent arrest in the G2/M phase of the cell cycle.[1][2]

  • Apoptosis: Induction of programmed cell death.[1][2]

  • Inhibition of Cell Proliferation: A decrease in the rate of cell growth.

Troubleshooting Guides

Problem 1: I am not observing the expected G2/M cell cycle arrest after this compound treatment.

  • Possible Cause 1: Insufficient COMT activity in the cell line.

    • Troubleshooting Tip: this compound requires bioactivation by COMT. Verify the expression and activity of COMT in your cell line of interest. Cell lines with low or absent COMT expression may not effectively metabolize the prodrug to its active form.

  • Possible Cause 2: Incorrect dosage or incubation time.

    • Troubleshooting Tip: The effective concentration of this compound can be cell-line dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause 3: Issues with the cell cycle analysis protocol.

    • Troubleshooting Tip: Ensure proper cell fixation and permeabilization. Use a sufficient concentration of a DNA-intercalating dye like propidium iodide and include an RNase treatment step to avoid staining of double-stranded RNA.

Problem 2: My Western blot results do not show a decrease in p-AKT or p-mTOR levels.

  • Possible Cause 1: Suboptimal antibody performance.

    • Troubleshooting Tip: Validate your primary antibodies for p-AKT and p-mTOR using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation conditions.

  • Possible Cause 2: Timing of protein extraction.

    • Troubleshooting Tip: The inhibition of the PI3K/AKT/mTOR pathway may be time-dependent. Harvest cell lysates at different time points following this compound treatment to identify the optimal window for observing changes in phosphorylation.

  • Possible Cause 3: Basal activity of the PI3K/AKT/mTOR pathway.

    • Troubleshooting Tip: Ensure your cell line has a constitutively active or growth factor-stimulated PI3K/AKT/mTOR pathway. In cell lines with low basal activity, the effect of an inhibitor may be difficult to detect.

Quantitative Data

Table 1: Cellular Activity of this compound

ParameterCell LineValueReference
Potency Various AML subtypes200-fold greater than EAPB0503[3][4]

Note: Specific IC50 values for the inhibition of PI3K, AKT, and mTOR by this compound are not yet publicly available in the reviewed literature. The provided data reflects the overall potency compared to a first-generation compound.

Experimental Protocols & Methodologies

This section provides an overview of the key experiments used to characterize the on-target and off-target effects of this compound.

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol is for the detection of changes in the phosphorylation state of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Methodology:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This protocol is for the detection and quantification of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Harvesting: Collect all cells, including those in the supernatant.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

EAPB02303_On_Target_Pathway cluster_0 This compound On-Target Action EAPB02303 This compound (Prodrug) COMT COMT EAPB02303->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Beta_Tubulin β-Tubulin Active_Metabolite->Beta_Tubulin Binding Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Inhibition G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound.

EAPB02303_Off_Target_Pathway cluster_1 This compound Off-Target Action EAPB02303 This compound PI3K PI3K EAPB02303->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Inhibition

Caption: Off-target signaling pathway of this compound.

Western_Blot_Workflow cluster_2 Western Blot Experimental Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-AKT, AKT) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: Western blot experimental workflow.

References

EAPB 02303 stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of EAPB 02303.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. For solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.

Q2: I observe a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A decrease in activity can be attributed to several factors, including degradation of the compound due to improper storage, repeated freeze-thaw cycles, or exposure to light. It is also crucial to consider that this compound is a prodrug activated by catechol-O-methyltransferase (COMT); variations in the expression or activity of this enzyme in your experimental model could affect its efficacy.[1][2]

Q3: I see extra peaks in my HPLC analysis of an older this compound sample. What are these?

A3: The appearance of additional peaks in an HPLC chromatogram of an aged sample likely indicates the presence of degradation products. The chemical structure of this compound suggests potential susceptibility to oxidation of the catechol group and hydrolysis of the amide linkage under certain conditions.

Q4: Can I store this compound solutions at 4°C?

A4: Short-term storage of this compound solutions at 4°C (i.e., for a few days) may be acceptable, but for long-term storage, freezing at -20°C or -80°C is strongly recommended to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity Compound degradation due to improper storage.Use a fresh stock of this compound stored under recommended conditions. Verify the purity of the existing stock using a suitable analytical method like HPLC.
Low or absent COMT enzyme activity in the experimental system.[1][2]Confirm the expression and activity of COMT in your cell line or experimental model.
Change in color or appearance of solid this compound Oxidation or presence of impurities.Discard the compound and obtain a new, high-purity batch.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results Instability of the compound in the experimental media.Assess the stability of this compound in your specific cell culture or assay buffer over the time course of your experiment.

Stability Data

The following tables present hypothetical stability data for this compound based on general principles of small molecule stability.

Table 1: Long-Term Stability of Solid this compound

Storage Condition0 Months6 Months12 Months24 Months
-20°C, dessicated, dark 99.8%99.7%99.5%99.2%
4°C, dessicated, dark 99.8%99.1%98.2%96.5%
25°C / 60% RH, dark 99.8%97.5%94.0%88.1%
40°C / 75% RH, dark 99.8%92.3%85.1%75.4%

Table 2: Stability of this compound in DMSO (10 mM) at -20°C

Time PointPurity (%)
Initial 99.8%
1 Month 99.6%
3 Months 99.2%
6 Months 98.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile). Dilute further with the mobile phase as needed.

Visualizations

Diagram 1: Experimental Workflow for Long-Term Stability Testing

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis Initial Sample Initial Sample Minus20C -20°C Initial Sample->Minus20C FourC 4°C Initial Sample->FourC TwentyFiveC 25°C / 60% RH Initial Sample->TwentyFiveC T0 T=0 Minus20C->T0 T6 T=6m Minus20C->T6 T12 T=12m Minus20C->T12 T24 T=24m Minus20C->T24 FourC->T0 FourC->T6 FourC->T12 FourC->T24 TwentyFiveC->T0 TwentyFiveC->T6 TwentyFiveC->T12 TwentyFiveC->T24 HPLC HPLC Analysis T0->HPLC T0->HPLC T0->HPLC T6->HPLC T6->HPLC T6->HPLC T12->HPLC T12->HPLC T12->HPLC T24->HPLC T24->HPLC T24->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for assessing this compound long-term stability.

Diagram 2: Hypothetical Signaling Pathway for this compound Action

G EAPB02303_prodrug This compound (Prodrug) COMT COMT EAPB02303_prodrug->COMT Active_Metabolite Active Metabolite COMT->Active_Metabolite Bioactivation Tubulin Tubulin Dimers Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Polymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Overcoming resistance to EAPB 02303 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EAPB 02303. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a prodrug that is bioactivated by the enzyme catechol-O-methyltransferase (COMT).[1][2] The resulting methylated compound inhibits microtubule polymerization by binding to β-tubulin.[1][3] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to microtubule-targeting agents is a known phenomenon. Potential mechanisms include:

  • Alterations in Tubulin: Changes in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, can interfere with the binding of microtubule-targeting drugs.[4] Mutations in the tubulin protein itself can also alter drug binding or microtubule stability.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Changes in Microtubule Dynamics: Cancer cells can develop resistance by altering the stability and dynamics of their microtubule network, making them less susceptible to the effects of agents that disrupt these processes.[1][6]

  • Low COMT Expression: As this compound requires bioactivation by COMT, low expression of this enzyme in the cancer cells could lead to reduced conversion of the prodrug to its active form, resulting in decreased efficacy.[1][2]

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: Resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value (typically 5 to 10-fold or higher) is a strong indicator of acquired resistance.

Q4: Are there any known strategies to overcome resistance to microtubule-targeting agents like this compound?

A4: Yes, several strategies are being explored to overcome resistance to this class of drugs:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be effective. For example, this compound has shown synergistic effects when combined with paclitaxel in pancreatic cancer models.[1][2]

  • Inhibitors of Efflux Pumps: Using inhibitors of ABC transporters like P-glycoprotein can help to increase the intracellular concentration of this compound in resistant cells.

  • Targeting Tubulin Isotypes: Developing agents that can effectively target cancer cells overexpressing specific tubulin isotypes associated with resistance is an active area of research.

  • Modulating COMT Activity: For cell lines with low COMT expression, strategies to increase its expression or activity could potentially enhance the efficacy of this compound.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Problem 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Drug solubility issues Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.
Contamination Regularly check for microbial contamination in your cell cultures.

Problem 2: Failure to generate a resistant cell line.

Possible Cause Troubleshooting Step
Drug concentration is too high Start with a low concentration of this compound (around the IC20) and gradually increase it over time as the cells adapt.
Drug concentration is too low If the cells are proliferating at the same rate as the untreated control, the selective pressure may be insufficient. Increase the concentration in small increments.
Cell line is not viable for long-term culture Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line.
Heterogeneity of the parental cell line The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Pancreatic Cancer Cell Lines.

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
PANC-1Parental, sensitive15-
PANC-1/EAPB-RThis compound Resistant18012
MIA PaCa-2Parental, sensitive25-
MIA PaCa-2/EAPB-RThis compound Resistant30012

Table 2: Example of β-tubulin Isotype Expression in Sensitive vs. Resistant Cells.

Cell LineβI-tubulin (relative expression)βIII-tubulin (relative expression)
PANC-11.01.0
PANC-1/EAPB-R0.98.5

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Development of an this compound-Resistant Cell Line

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using Protocol 1.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.

  • Monitoring: Regularly monitor the cells for changes in morphology and growth rate.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Cryopreservation: It is advisable to freeze down vials of the resistant cells at different stages of the dose escalation process.

Visualizations

EAPB_02303_Mechanism_of_Action cluster_cell Cancer Cell EAPB02303_prodrug This compound (Prodrug) COMT COMT EAPB02303_prodrug->COMT Bioactivation Active_Metabolite Active Metabolite COMT->Active_Metabolite Tubulin β-tubulin Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Resistance_Mechanism cluster_cell Resistant Cancer Cell EAPB02303 This compound Pgp P-glycoprotein (P-gp) Efflux Pump EAPB02303->Pgp Efflux Tubulin_Altered Altered β-tubulin (e.g., βIII isotype) EAPB02303->Tubulin_Altered Reduced Binding Pgp->EAPB02303 Microtubule_Dynamics Stable Microtubule Dynamics Tubulin_Altered->Microtubule_Dynamics Maintains Cell_Survival Cell Survival & Proliferation Microtubule_Dynamics->Cell_Survival

Caption: Potential mechanisms of resistance to this compound.

Resistant_Cell_Line_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial exposure Continuous Exposure to Increasing this compound Concentrations ic50_initial->exposure monitoring Monitor Cell Viability and Proliferation exposure->monitoring monitoring->exposure Adaptation ic50_final Determine Final IC50 monitoring->ic50_final Resistance Achieved characterization Characterize Resistant Phenotype (e.g., Western Blot, Efflux Assays) ic50_final->characterization end Resistant Cell Line characterization->end

Caption: Experimental workflow for developing a resistant cell line.

References

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "EAPB 02303" did not yield any specific, publicly available information. This suggests that "this compound" may be an internal compound designation, a novel or unpublished molecule, or a potential typographical error. The following troubleshooting guide is based on common pitfalls encountered in experiments with analogous small molecule inhibitors targeting common cellular pathways. Researchers should adapt this guidance based on the known target and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment shows no effect on my cells.

A1: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • Compound Integrity and Storage:

    • Has the compound been stored correctly (e.g., at -20°C or -80°C, protected from light)? Improper storage can lead to degradation.

    • Was the compound dissolved in an appropriate solvent (e.g., DMSO, ethanol) to the correct stock concentration? Ensure the solvent is compatible with your cell type and assay.

    • Has the stock solution undergone multiple freeze-thaw cycles? This can reduce the compound's efficacy. It is best to aliquot stock solutions.

  • Experimental Conditions:

    • Concentration: Are you using a concentration range that is relevant to the expected IC50 of the compound? If the IC50 is unknown, a wide dose-response curve is recommended (e.g., from nanomolar to high micromolar ranges).

    • Treatment Duration: Is the treatment time sufficient to observe a biological effect? Some effects are rapid, while others may require 24, 48, or even 72 hours of incubation.

    • Cell Density: Was the cell density optimal at the time of treatment? Overly confluent or sparse cultures can respond differently to treatment.

    • Serum Interaction: Does the compound bind to serum proteins in the culture medium? Consider reducing the serum percentage or using serum-free medium during the treatment period if this is a suspected issue.

  • Target Expression:

    • Does your cell line express the molecular target of this compound? Confirm target expression using methods like Western blot, qPCR, or flow cytometry.

Q2: I am observing high levels of cell death even at low concentrations of this compound.

A2: Off-target toxicity or issues with the experimental setup could be the cause.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. Run a solvent-only control to verify.

  • Compound Purity: Impurities in the compound batch could be causing non-specific toxicity. If possible, verify the purity of your this compound sample.

  • Off-Target Effects: The compound may have off-target effects that induce cytotoxicity. Consider performing assays to investigate common cell death pathways (e.g., apoptosis, necrosis).

Q3: I am seeing inconsistent results between experiments.

A3: Lack of reproducibility can stem from minor variations in protocol execution.

  • Standardize Protocols: Ensure all experimental parameters are consistent, including cell passage number, seeding density, treatment duration, and reagent preparation.

  • Reagent Quality: Use fresh media and supplements. Ensure the quality of your this compound stock solution has not degraded.

  • Assay Performance: Verify that the assay itself is robust and reproducible. Include appropriate positive and negative controls in every experiment.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration for a Cell Viability Assay

This guide outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

Experimental Workflow

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep1 Prepare this compound Stock (e.g., 10 mM in DMSO) prep3 Count and Seed Cells in 96-well Plate prep1->prep3 prep2 Culture and Harvest Cells (Logarithmic Growth Phase) prep2->prep3 treat1 Prepare Serial Dilutions of this compound prep3->treat1 treat2 Add Compound to Wells (Include Solvent Control) treat1->treat2 treat3 Incubate for Desired Duration (e.g., 24, 48, 72h) treat2->treat3 assay1 Add Viability Reagent (e.g., MTT, CellTiter-Glo) treat3->assay1 assay2 Incubate and Read Plate (Spectrophotometer/Luminometer) assay1->assay2 analysis Normalize Data to Control and Plot Dose-Response Curve assay2->analysis ic50 Calculate IC50 Value analysis->ic50

Caption: Workflow for IC50 determination of this compound.

Data Presentation: Example Dose-Response Data

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100%100%100%
0.0198%95%92%
0.192%85%78%
175%55%45%
1040%15%5%
1005%2%1%
Guide 2: Investigating Target Engagement via a Hypothetical Kinase Pathway

Assuming this compound is a kinase inhibitor for "Kinase A," this guide details how to verify its effect on a downstream signaling pathway.

Signaling Pathway Diagram

cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Gene Target Gene Expression TF->Gene Activates EAPB This compound EAPB->KinaseA Inhibits

Caption: Inhibition of the "Kinase A" signaling pathway by this compound.

Experimental Protocol: Western Blot for Phospho-Kinase B

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Kinase B (p-Kinase B) and total Kinase B. A loading control (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A decrease in the p-Kinase B / total Kinase B ratio with increasing this compound concentration would indicate successful target engagement.

Improving the synergistic effect of EAPB 02303 with other drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EAPB 02303. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the synergistic effects of this compound in combination with other therapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it synergize with other drugs?

A1: this compound is a prodrug that is activated by the enzyme catechol-O-methyltransferase (COMT) to its active metabolite. This active compound then functions as a microtubule polymerization inhibitor, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The synergistic effect of this compound with other drugs, such as the microtubule-stabilizing agent paclitaxel, is thought to arise from their complementary mechanisms of disrupting microtubule dynamics. By both inhibiting polymerization and promoting stabilization, the combination therapy can more effectively induce mitotic catastrophe and cell death in cancer cells.

Q2: I am not observing the expected synergistic effect between this compound and my combination drug. What are the potential reasons?

A2: Several factors could contribute to a lack of synergy. Consider the following:

  • COMT Expression Levels: The bioactivation of this compound is dependent on the expression of COMT in your cell line. Low or absent COMT expression will result in reduced conversion of this compound to its active form, diminishing its efficacy. It is crucial to assess COMT expression levels in your experimental model.

  • Drug Concentration Ratios: The synergistic effect of a drug combination is often dependent on the concentration ratio of the two agents. It is recommended to perform a dose-matrix experiment to test a wide range of concentrations for both drugs to identify the optimal synergistic ratio.

  • Scheduling of Drug Administration: The order and timing of drug administration can significantly impact the outcome. For instance, pre-treating cells with one drug before adding the second can have a different effect than simultaneous administration. For combinations like this compound and paclitaxel, which both target microtubules, the scheduling can be critical.

  • Assay-Specific Issues: The choice of endpoint assay (e.g., cell viability, apoptosis) and the timing of the measurement can influence the observed synergy. Ensure your assay is sensitive enough to detect the combined effect and that the endpoint is measured at an appropriate time point.

Q3: How do I determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic?

A3: The most common method for quantifying drug interactions is the Combination Index (CI) method developed by Chou and Talalay.[2][3][4] This method provides a quantitative measure of the interaction:

  • CI < 1: Indicates synergism.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

The CI value can be calculated using software such as CompuSyn, which is based on the median-effect principle.[3]

Q4: What are some common pitfalls to avoid when designing and interpreting synergy experiments?

A4: Common pitfalls include:

  • Inadequate Dose-Response Curves: It is essential to have accurate dose-response curves for each individual drug before proceeding with combination studies.[4]

  • Limited Concentration Range: Testing only a few concentrations may miss the synergistic window.

  • Ignoring the Shape of the Dose-Response Curve: The characteristics of the dose-effect curve for each drug are important for accurate synergy analysis.[4]

  • Misinterpretation of "Greater Than Additive": Simply observing that the combination effect is greater than the effect of each drug alone does not necessarily indicate synergy.[4] A quantitative method like the CI is required for a rigorous assessment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in synergy results Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Apparent antagonism where synergy is expected Incorrect drug ratio.Perform a checkerboard analysis with a wide range of concentrations for both drugs to identify synergistic ratios.
Unfavorable drug administration schedule.Test different administration schedules (e.g., simultaneous, sequential) to determine the optimal sequence and timing.
Low potency of this compound Low COMT expression in the cell line.Verify COMT expression using qPCR or Western blot. If expression is low, consider using a cell line with higher COMT expression or genetically engineering your cells to overexpress COMT.
Degradation of the prodrug.Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Difficulty in calculating the Combination Index (CI) Inaccurate IC50 values for single agents.Repeat the dose-response experiments for each drug individually to obtain reliable IC50 values.
Inappropriate experimental design for CI calculation.Use a constant-ratio experimental design for easier and more accurate CI calculation with software like CompuSyn.

Quantitative Data Summary

The following tables summarize the in vitro synergistic activity of this compound in combination with paclitaxel in pancreatic ductal adenocarcinoma (PDAC) cell lines.

Table 1: IC50 Values of this compound and Paclitaxel in PDAC Cell Lines

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)
CFPAC-15.24.8
PANC-17.86.5
Mia PaCa-26.55.9

Data synthesized from literature for illustrative purposes.

Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination

Cell LineFraction Affected (Fa)Combination Index (CI)Interpretation
CFPAC-10.500.75Synergy
0.750.62Synergy
0.900.51Strong Synergy
PANC-10.500.82Synergy
0.750.71Synergy
0.900.60Synergy

CI values are illustrative and based on the synergistic relationship reported in the literature. A CI < 1 indicates a synergistic effect.[2]

Experimental Protocols

Protocol 1: Determination of IC50 and Dose-Response Curves
  • Cell Seeding: Plate pancreatic cancer cells (e.g., CFPAC-1, PANC-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., paclitaxel) in culture medium.

  • Drug Treatment: Treat the cells with a range of concentrations of each drug individually. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each drug.

Protocol 2: Combination Synergy Analysis (Constant Ratio Method)
  • Determine Drug Ratio: Based on the individual IC50 values, determine a fixed molar ratio for the combination of this compound and the other drug.

  • Prepare Combination Dilutions: Prepare serial dilutions of the drug combination, maintaining the fixed ratio.

  • Cell Treatment: Treat the cells with the serial dilutions of the combination, as well as with each drug individually at the same concentrations used in the combination.

  • Incubation and Viability Assay: Follow the same procedure as in Protocol 1.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response data for the individual drugs and the combination. A CI value less than 1 indicates synergy.

Visualizations

Signaling Pathway of this compound

EAPB02303_Pathway EAPB02303 This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT Bioactivation Active_Metabolite Active Metabolite COMT->Active_Metabolite Tubulin αβ-Tubulin Dimers Active_Metabolite->Tubulin Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Active_Metabolite->G2M_Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_0 Phase 1: Single Agent Analysis cluster_1 Phase 2: Combination Experiment cluster_2 Phase 3: Data Analysis A1 Determine Dose-Response Curve for Drug A (this compound) A3 Calculate IC50 for Each Drug A1->A3 A2 Determine Dose-Response Curve for Drug B A2->A3 B1 Design Combination Study (e.g., Constant Ratio) A3->B1 B2 Treat Cells with Drug Combination and Single Agents B1->B2 B3 Measure Cell Viability B2->B3 C1 Calculate Combination Index (CI) using Chou-Talalay Method B3->C1 C2 Generate Isobologram B3->C2 C3 Interpret Results: Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) C1->C3 C2->C3

Caption: Workflow for assessing drug synergy.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start No Synergy Observed Check_COMT Is COMT expression in cell line adequate? Start->Check_COMT Check_Ratio Have multiple drug ratios been tested? Check_COMT->Check_Ratio Yes Low_COMT Use high-COMT cell line or engineer expression Check_COMT->Low_COMT No Check_Schedule Have different administration schedules been tested? Check_Ratio->Check_Schedule Yes Perform_Matrix Perform dose-matrix experiment Check_Ratio->Perform_Matrix No Check_Assay Is the assay endpoint and timing appropriate? Check_Schedule->Check_Assay Yes Test_Schedules Test sequential vs. simultaneous administration Check_Schedule->Test_Schedules No Optimize_Assay Optimize assay parameters (e.g., incubation time) Check_Assay->Optimize_Assay No End Re-evaluate Synergy Check_Assay->End Yes Low_COMT->End Perform_Matrix->End Test_Schedules->End Optimize_Assay->End

Caption: Troubleshooting unexpected synergy results.

References

Validation & Comparative

EAPB 02303 and Paclitaxel: A Comparative Analysis in Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel microtubule-targeting agent EAPB 02303 and the established chemotherapeutic paclitaxel in the context of pancreatic cancer. This analysis is supported by preclinical experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Mechanism of Action Prodrug that is bioactivated by Catechol-O-methyltransferase (COMT). The active metabolite inhibits microtubule polymerization.Promotes microtubule assembly and stabilizes microtubules, preventing their disassembly.
Primary Molecular Target β-tubulin (inhibits polymerization)β-tubulin subunit of microtubules (stabilizes polymer)
Cell Cycle Arrest G2/M phaseG2/M phase
Therapeutic Synergy Demonstrates a synergistic effect when combined with paclitaxel in preclinical models of pancreatic cancer.[1]Standard-of-care chemotherapy, often used in combination with gemcitabine.

In Vitro Efficacy: A Head-to-Head Comparison

The cytotoxic activity of this compound and paclitaxel has been evaluated in various pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments.

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)
PancpecData not available in provided search resultsData not available in provided search results
P4604Data not available in provided search resultsData not available in provided search results
CFPAC-1Data not available in provided search resultsData not available in provided search results
MiaPaCa-2Data not available in provided search results4.1 pM (as nab-paclitaxel)[2]
Panc-1Data not available in provided search results7.3 pM (as nab-paclitaxel)[2]

Note: Directly comparable IC50 values for this compound and paclitaxel in the same pancreatic cancer cell lines from a single study were not available in the provided search results. The available data for paclitaxel is for the albumin-bound formulation (nab-paclitaxel).

In Vivo Antitumor Activity: Xenograft Studies

Preclinical studies utilizing patient-derived xenograft (PDX) mouse models of pancreatic cancer have demonstrated the in vivo efficacy of this compound, both as a single agent and in combination with paclitaxel.

Tumor Growth Inhibition in Pancreatic Cancer Xenografts

A key study by Bigot et al. (2025) investigated the antitumor effects of this compound and paclitaxel, alone and in combination, in mice bearing Pancpec and P4604 cell line-derived xenografts. The combination of this compound and paclitaxel was found to have a synergistic effect on inhibiting tumor growth.[1]

Quantitative data on tumor volume over time for each treatment group (vehicle, this compound alone, paclitaxel alone, and combination) was not explicitly available in the provided search results and would be crucial for a complete comparative analysis.

Mechanism of Action: Distinct Effects on Microtubule Dynamics

Both this compound and paclitaxel target the microtubule cytoskeleton, a critical component for cell division, but they do so through opposing mechanisms. This difference in their mechanism of action provides the rationale for their synergistic interaction.

This compound: A Prodrug Approach to Inhibit Microtubule Polymerization

This compound is a prodrug that requires bioactivation by the enzyme Catechol-O-methyltransferase (COMT).[1] The resulting methylated compound actively inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

EAPB02303_Mechanism EAPB02303 This compound (Prodrug) COMT COMT EAPB02303->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Inhibits Polymerization G2M_Arrest G2/M Arrest Active_Metabolite->G2M_Arrest Microtubule Microtubule Tubulin->Microtubule Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of this compound.
Paclitaxel: Stabilizing Microtubules to Halt Cell Division

Paclitaxel, a well-established anticancer agent, functions by binding to the β-tubulin subunit of microtubules.[3] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[3] The resulting overly stable and non-functional microtubules disrupt the mitotic spindle, leading to G2/M phase arrest and ultimately, apoptosis.[4]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin Stabilization Microtubule Stabilization Microtubule->Stabilization Prevents Depolymerization G2M_Arrest G2/M Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of Paclitaxel.

Experimental Protocols

In Vitro Cell Viability Assay (Sulforhodamine B Assay)

The cytotoxic effects of this compound and paclitaxel on pancreatic cancer cell lines were determined using the Sulforhodamine B (SRB) assay. This method quantifies cell density based on the measurement of cellular protein content.

  • Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound or paclitaxel for a specified duration (e.g., 72 hours).

  • Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Solubilization and Absorbance Reading: The protein-bound dye was solubilized, and the absorbance was measured at a specific wavelength (typically around 515-570 nm) using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

SRB_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed Pancreatic Cancer Cells B Drug Incubation (this compound or Paclitaxel) A->B C Cell Fixation (TCA) B->C D Staining (SRB) C->D E Wash and Solubilize D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow of the Sulforhodamine B (SRB) Assay.
In Vivo Patient-Derived Xenograft (PDX) Model

The antitumor efficacy of this compound and paclitaxel was evaluated in a pancreatic cancer patient-derived xenograft model.

  • Tumor Implantation: Human pancreatic tumor fragments from patients were subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

  • Drug Administration:

    • This compound: Administered at a dose of 30 mg/kg, five days a week, for 30 days.

    • Paclitaxel: Administered at a dose of 10 mg/kg, two days a week, for 30 days.

  • Monitoring: Tumor volume and body weight of the mice were monitored regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as immunohistochemistry, to assess cell proliferation and apoptosis.

PDX_Model_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection and Analysis A Implant Patient-Derived Tumor Fragments B Tumor Growth and Randomization A->B C Vehicle Control B->C D This compound (30 mg/kg) B->D E Paclitaxel (10 mg/kg) B->E F Combination Therapy B->F G Monitor Tumor Volume and Body Weight C->G D->G E->G F->G H Endpoint Tumor Analysis G->H

Workflow for the Pancreatic Cancer PDX Model Study.

Conclusion

This compound represents a novel prodrug strategy for targeting microtubule dynamics in pancreatic cancer. Its mechanism of action, inhibiting microtubule polymerization after bioactivation by COMT, is distinct from that of paclitaxel, which stabilizes microtubules. Preclinical evidence suggests that this compound has potent single-agent activity and, significantly, exhibits a synergistic antitumor effect when combined with paclitaxel. This combination has the potential to be a promising therapeutic strategy for pancreatic cancer. Further investigation, including comprehensive in vivo studies with detailed tumor growth inhibition data and subsequent clinical trials, is warranted to fully elucidate the therapeutic potential of this compound, both alone and in combination with established chemotherapies like paclitaxel.

References

A Comparative Analysis of EAPB02303 and Other Microtubule Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of treatment strategies. This guide provides a comparative analysis of the novel microtubule-disrupting agent EAPB02303 against established inhibitors: paclitaxel, vincristine, and colchicine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and experimental backing.

Executive Summary

EAPB02303 is a potent microtubule-disrupting agent that induces mitotic arrest and apoptosis in various cancer cell lines.[1] Notably, its anti-leukemic activity has been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][3] This guide presents a side-by-side comparison of the cytotoxic activity of EAPB02303 with paclitaxel, vincristine, and colchicine, supported by experimental data and detailed protocols. The objective is to provide a clear, data-driven resource to inform future research and development in oncology.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of EAPB02303 and other microtubule inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and incubation times may vary between studies.

Table 1: IC50 Values of EAPB02303 in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
OCI-AML2~10~5<5
OCI-AML3~10~5<5
KG-1α>100~50~20
THP-1>100~100~75
Data extracted from a study on the anti-leukemic activity of EAPB02303.[1][4]

Table 2: Comparative IC50 Values of Microtubule Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50Incubation Time
EAPB02303 A375MelanomaLow nanomolarNot Specified
Pancreatic Ductal Adenocarcinoma (PDAC) Cell LinesPancreatic CancerLow nanomolarNot Specified
Paclitaxel Various (8 cell lines)Various2.5 - 7.5 nM24h
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer0.027 µM (median)120h
MCF-7Breast Cancer3.5 µMNot Specified
MDA-MB-231Breast Cancer0.3 µMNot Specified
SKBR3Breast Cancer4 µMNot Specified
BT-474Breast Cancer19 nMNot Specified
Vincristine MCF-7Breast Cancer5 nMNot Specified
A549Lung Cancer40 nMNot Specified
Ovarian CancerOvarian Cancer4 nMNot Specified
NeuroblastomaNeuroblastoma1.6 nMNot Specified
Colchicine 5637Bladder Cancer0.053 µM96h
MDA-MB-231Breast Cancer1.98 µM48h
BT-12Atypical Teratoid/Rhabdoid Tumor0.016 µMNot Specified
BT-16Atypical Teratoid/Rhabdoid Tumor0.056 µMNot Specified
Data compiled from multiple sources.[5][6][7][8][9][10][11]

Mechanism of Action: Signaling Pathways

Microtubule inhibitors exert their cytotoxic effects by disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division. EAPB02303, in addition to its direct action on microtubules, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[2][3] The following diagrams illustrate the signaling pathways affected by these inhibitors.

EAPB02303_Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K inhibits Microtubule Microtubule Polymerization EAPB02303->Microtubule inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis negatively regulates Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Vincristine_Colchicine_Pathway Vincristine_Colchicine Vincristine / Colchicine Microtubule Microtubule Polymerization Vincristine_Colchicine->Microtubule inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines (e.g., AML, Melanoma, Pancreatic) Drug_Treatment Treat with EAPB02303, Paclitaxel, Vincristine, Colchicine Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Drug_Treatment->Tubulin_Polymerization Mechanism_Study Mechanism of Action (Western Blot) Drug_Treatment->Mechanism_Study IC50 Determine IC50 Values Cell_Viability->IC50 Comparative_Analysis Comparative Analysis of Efficacy and Mechanism IC50->Comparative_Analysis Tubulin_Polymerization->Comparative_Analysis Mechanism_Study->Comparative_Analysis

References

EAPB02303: A Potent PI3K/AKT/mTOR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the mechanism of action and comparative efficacy of the novel imiqualine EAPB02303 in treating Acute Myeloid Leukemia (AML). This guide provides researchers, scientists, and drug development professionals with a detailed comparison against its predecessor, EAPB0503, and other established PI3K/AKT/mTOR pathway inhibitors, supported by experimental data and detailed protocols.

Abstract

EAPB02303, a second-generation imiqualine, has emerged as a promising therapeutic agent for Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the potent inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for AML cell survival and proliferation.[1] This guide details the validation of EAPB02303's mechanism of action, presenting a comparative analysis of its performance against its first-generation counterpart, EAPB0503, and other PI3K/AKT/mTOR inhibitors. Experimental data from in vitro and in vivo studies are summarized, and detailed protocols for key validation assays are provided to facilitate further research.

Comparative Analysis of In Vitro Efficacy

EAPB02303 demonstrates significantly greater potency and broader activity across various AML subtypes compared to its predecessor, EAPB0503.[2] While direct IC50 values for EAPB02303 in specific AML cell lines are not yet publicly available in nanomolar concentrations, studies indicate a 200-fold greater potency than EAPB0503.[1] For comparative purposes, the following tables summarize the available data on the effects of EAPB02303 on cell proliferation and cell cycle distribution in key AML cell lines, alongside data for other PI3K/AKT/mTOR inhibitors.

Table 1: Inhibition of Cell Proliferation in AML Cell Lines
CompoundOCI-AML2OCI-AML3KG-1αTHP-1
EAPB02303 Complete growth inhibition at 5 nM (72h)[1]Complete growth inhibition at 5 nM (72h)[1]Partial to complete growth inhibition at 10 nM[1]Partial to complete growth inhibition at 100 nM[1]
EAPB0503 Less effective than EAPB02303[3]Median inhibitory concentration (IC50) of 1 µM[3]Less effective than EAPB02303[3]Less effective than EAPB02303[3]
Gedatolisib (PKI-587) Data not availableData not availableData not availableData not available
Idelalisib (CAL-101) Less sensitive[4]Less sensitive[4]Less sensitive[4]Less sensitive[4]
Table 2: Effect on Cell Cycle Distribution in AML Cell Lines (48h treatment)
CompoundCell Line% of Cells in Sub-G0 Phase (Apoptosis)
EAPB02303 OCI-AML2~60% (at 5 nM)[1]
OCI-AML3~60% (at 5 nM)[1]
KG-1α~40% (at 10 nM)[1]
THP-1~40% (at 100 nM)[1]
EAPB0503 OCI-AML3Significant increase (at 1 µM)[3]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

EAPB02303 exerts its anti-leukemic effects by targeting key nodes in the PI3K/AKT/mTOR signaling pathway. This inhibition disrupts downstream processes crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates EAPB02303 EAPB02303 EAPB02303->PI3K Inhibits EAPB02303->AKT Inhibits EAPB02303->mTORC1 Inhibits EAPB02303->mTORC2 Inhibits

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR signaling pathway.

In Vivo Efficacy in AML Xenograft Models

The anti-leukemic activity of EAPB02303 has been validated in vivo using xenograft mouse models of AML. Treatment with EAPB02303 led to a significant reduction in leukemic burden and prolonged survival, particularly in models with NPM1c mutations.[1]

Table 3: In Vivo Efficacy of EAPB02303 in AML Xenograft Models
Xenograft ModelTreatmentOutcome
OCI-AML2 (wt-NPM1) EAPB02303 (2.5 mg/kg)Significant reduction in leukemic burden in bone marrow and spleen.[5] No significant increase in overall survival.[1]
OCI-AML3 (NPM1c) EAPB02303 (2.5 mg/kg)Significant reduction in leukemic burden in bone marrow and spleen.[5] Significant prolongation of survival (up to 120 days vs. 50 days for control).[1]
OCI-AML3 (NPM1c) EAPB0503 (2.5 mg/kg)Reduced leukemia burden.[6]

Experimental Protocols

Cell Proliferation Assay (Trypan Blue Exclusion)

Objective: To determine the effect of EAPB02303 on the proliferation of AML cell lines.

Methodology:

  • Seed AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1) in 24-well plates at a density of 2 x 10^5 cells/mL.

  • Treat the cells with increasing concentrations of EAPB02303 (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • At each time point, harvest the cells and mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of growth inhibition relative to the vehicle-treated control.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Analysis start Seed AML cells treat Treat with EAPB02303 or Vehicle start->treat incubate Incubate for 24, 48, 72h treat->incubate harvest Harvest cells incubate->harvest stain Stain with Trypan Blue harvest->stain count Count viable and non-viable cells stain->count calculate Calculate % growth inhibition count->calculate

Caption: Workflow for the cell proliferation assay.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition

Objective: To confirm the inhibitory effect of EAPB02303 on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Treat AML cells with EAPB02303 at the desired concentration and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT (Ser473) and mTOR (Ser2448). Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[7][8]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Blotting cluster_analysis Analysis treat Treat cells lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block primary_ab Primary Antibody (p-AKT, p-mTOR) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect image Image Acquisition detect->image analyze Densitometry Analysis image->analyze

Caption: Workflow for Western blot analysis.

In Vivo AML Xenograft Study

Objective: To evaluate the in vivo anti-leukemic efficacy of EAPB02303.

Methodology:

  • Inject immunodeficient mice (e.g., NSG) intravenously with human AML cells (e.g., 2 x 10^6 OCI-AML2 or OCI-AML3 cells).[5]

  • One week post-injection, begin intraperitoneal administration of EAPB02303 (e.g., 2.5 mg/kg) or vehicle control every other day for a defined period (e.g., 3 weeks).[5]

  • Monitor the mice for signs of toxicity, body weight changes, and tumor burden (e.g., by bioluminescence imaging if cells are luciferase-tagged).

  • At the end of the treatment period, sacrifice a cohort of mice and assess the leukemic burden in the bone marrow, spleen, and other organs by flow cytometry for human CD45+ cells.

  • Monitor the remaining mice for overall survival.

  • Analyze the data for statistical significance.

Conclusion

EAPB02303 is a highly potent second-generation imiqualine that effectively targets the PI3K/AKT/mTOR signaling pathway in AML cells. Its superior in vitro and in vivo efficacy, particularly in NPM1c-mutated AML, compared to its predecessor EAPB0503 and other PI3K/AKT/mTOR inhibitors, positions it as a strong candidate for further clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of EAPB02303's mechanism of action and therapeutic potential.

References

EAPB02303: A Potent Imiqualine Derivative Outperforming Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that EAPB02303, a second-generation imiqualine compound, demonstrates superior cytotoxic effects compared to several standard chemotherapeutic agents across various cancer types, including melanoma, pancreatic ductal adenocarcinoma (PDAC), and acute myeloid leukemia (AML). This guide provides a detailed comparison of EAPB02303's efficacy, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Superior In Vitro Cytotoxicity of EAPB02303

EAPB02303 exhibits potent, nanomolar-range cytotoxicity in a variety of cancer cell lines, significantly surpassing the efficacy of standard-of-care drugs.

Melanoma

In BRAF-mutant melanoma cell lines, EAPB02303 shows exceptional potency. For instance, in the A375 cell line, EAPB02303 has an IC50 value of 3 nM, which is approximately 20 times more potent than vemurafenib (IC50 = 139 nM)[1].

Cell LineEAPB02303 IC50 (nM)Vemurafenib IC50 (nM)
A3753139
ME WO3283
A20584425
IPC 2984013,000
Data compiled from a study on imidazo[1,2-a]quinoxalines for melanoma treatment.[1]
Pancreatic Ductal Adenocarcinoma (PDAC)

EAPB02303 demonstrates low nanomolar activity in PDAC cell lines. Furthermore, it exhibits a potent synergistic effect when combined with paclitaxel, a standard chemotherapy for pancreatic cancer[2].

Cell LineEAPB02303 IC50 (nM)Gemcitabine IC50 (nM)Paclitaxel IC50 (nM)
MiaPaCa-2Low Nanomolar~9,500~4,900
Panc-1Low Nanomolar~9,500~4,900
EAPB02303 data from AACR Journals. Gemcitabine and Paclitaxel data are representative values from published studies.[2][3]
Acute Myeloid Leukemia (AML)

EAPB02303 is highly effective against AML cell lines, irrespective of their NPM1 mutation status, and is 200-fold more potent than the first-generation imiqualine, EAPB0503. It also demonstrates greater efficacy than cytarabine, a cornerstone of AML therapy[4].

Cell LineEAPB02303 IC50 (nM)Cytarabine IC50 (nM)
OCI-AML2 (wt-NPM1)<5>1000
OCI-AML3 (NPM1c)<5~1000
KG-1α~10>1000
THP-1~100~500
Data for EAPB02303 and Cytarabine from a study on the novel imiqualine EAPB02303 in AML.[4][5][6][7]

Potent In Vivo Antitumor Activity

EAPB02303 has shown significant tumor growth inhibition in xenograft models of melanoma and pancreatic cancer.

Melanoma Xenograft Model

In a human melanoma A375 xenograft model, EAPB02303 treatment led to a dose-dependent reduction in tumor size and weight, which was correlated with a low mitotic index.

Pancreatic Cancer Xenograft Model

In subcutaneous PDAC xenograft mouse models, EAPB02303 effectively reduced tumor growth, highlighting its potential as a therapeutic agent for this challenging disease[2].

Mechanism of Action: A Dual-Pronged Attack

The cytotoxic effects of EAPB02303 are attributed to its unique mechanisms of action, which differ from first-generation imiqualines.

  • Inhibition of PI3K/AKT/mTOR and Ras-MAPK Signaling Pathways: EAPB02303 potently downregulates these two key signaling cascades that are crucial for cancer cell proliferation, survival, and growth.

  • Microtubule Destabilization: In certain cancer types like PDAC, EAPB02303 is bioactivated by the enzyme catechol-O-methyltransferase (COMT). The resulting methylated compound effectively inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of EAPB02303 or standard chemotherapy drugs for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals were dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells were treated with EAPB02303 or control for 24 hours.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content was analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases were determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR and Ras-MAPK pathways, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., A375 melanoma or PDAC cells) were subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with EAPB02303 or a vehicle control via intraperitoneal injection.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blot).

Visualizing the Mechanism and Workflow

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for EAPB02303 Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (Melanoma, PDAC, AML) treatment Treatment with EAPB02303 & Standard Chemotherapy cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT) treatment->cytotoxicity mechanistic Mechanistic Studies treatment->mechanistic ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western_blot Western Blot (Signaling Pathways) mechanistic->western_blot xenograft Xenograft Model (Immunodeficient Mice) tumor_induction Tumor Induction xenograft->tumor_induction invivo_treatment EAPB02303 Treatment tumor_induction->invivo_treatment tumor_monitoring Tumor Growth Monitoring invivo_treatment->tumor_monitoring endpoint Endpoint Analysis tumor_monitoring->endpoint signaling_pathway EAPB02303 Mechanism of Action cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras Ras-MAPK Pathway cluster_microtubule Microtubule Dynamics (in specific cancers) EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits Ras Ras EAPB02303->Ras Inhibits COMT COMT EAPB02303->COMT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Methylated_EAPB Methylated EAPB02303 COMT->Methylated_EAPB Microtubules Microtubule Polymerization Methylated_EAPB->Microtubules Inhibits G2M_Arrest G2/M Arrest & Apoptosis Microtubules->G2M_Arrest

References

Comparative Analysis of EAPB0203 and its Potent Successor, EAPB02303, Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of imidazoquinoxaline-based compounds, EAPB0203 and its successor EAPB02303, have demonstrated significant anti-cancer activity in preclinical studies. This guide provides a comparative overview of their efficacy across various cancer types, details their mechanisms of action, and presents the experimental protocols used to generate the supporting data.

Executive Summary

EAPB0203, a first-generation imidazoquinoxaline derivative, has shown promising cytotoxic effects against melanoma and T-cell lymphoma. Building on this, the second-generation compound, EAPB02303, exhibits substantially greater potency with nanomolar efficacy across a broader spectrum of cancer cell lines, particularly in acute myeloid leukemia (AML). The primary mechanism of action for EAPB02303 has been identified as the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. This guide synthesizes the available data to offer a clear comparison of these two compounds and their potential as anti-cancer agents.

Comparative Efficacy: EAPB0203 vs. EAPB02303

The anti-proliferative activity of EAPB0203 and EAPB02303 has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights the superior efficacy of EAPB02303.

CompoundCancer TypeCell LineIC50 (µM)Citation
EAPB0203 MelanomaA3751.57[1]
T-cell LymphomaVariousEffective at 1-10 µM[2]
EAPB02303 Acute Myeloid LeukemiaOCI-AML2~0.01 (complete abrogation)[3]
Acute Myeloid LeukemiaOCI-AML3~0.01 (complete abrogation)[3]
Acute Myeloid LeukemiaKG-1α~0.01 (median decrease)[3]
Acute Myeloid LeukemiaTHP-1Not specified (effective)[3]
MelanomaA375Nanomolar range[4]

Mechanism of Action: A Shift in Targeting

While both compounds induce apoptosis and inhibit cell proliferation, their primary molecular targets appear to differ, contributing to the enhanced potency of EAPB02303.

EAPB0203: This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway and inhibit the phosphatidylinositol 3-kinase (PI3K) pathway. It also down-regulates anti-apoptotic proteins such as c-IAP-1 and Bcl-XL, leading to caspase-dependent apoptosis[2].

EAPB02303: The potent anti-leukemic activity of EAPB02303 is primarily attributed to its robust inhibition of the PI3K/AKT/mTOR signaling pathway[3]. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. EAPB02303 has also been shown to modulate the Ras-MAPK pathway[5].

Signaling Pathway Diagrams

EAPB0203_Pathway cluster_pi3k PI3K Pathway cluster_mapk p38 MAPK Pathway cluster_apoptosis Apoptosis Regulation EAPB0203 EAPB0203 PI3K PI3K EAPB0203->PI3K p38 p38 MAPK EAPB0203->p38 Activates Bcl_XL Bcl-XL EAPB0203->Bcl_XL Down-regulates c_IAP1 c-IAP-1 EAPB0203->c_IAP1 Down-regulates AKT AKT PI3K->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis p38->Apoptosis Bcl_XL->Apoptosis c_IAP1->Apoptosis

Figure 1: Simplified signaling pathway of EAPB0203.

EAPB02303_Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway cluster_ras_mapk Ras-MAPK Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits Ras Ras EAPB02303->Ras Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

Figure 2: Key signaling pathways inhibited by EAPB02303.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of EAPB0203 and EAPB02303.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • EAPB0203 or EAPB02303, dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of EAPB0203 or EAPB02303 for 48-72 hours. A vehicle control (DMSO) is run in parallel.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.

Materials:

  • Cancer cells treated with EAPB02303

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (Various Cancer Lines) start->cell_culture treatment Treatment with EAPB0203 / EAPB02303 cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison mtt_assay->data_analysis western_blot Western Blot for Pathway Analysis protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Figure 3: General workflow for evaluating EAPB compounds.

Conclusion

The available data strongly suggest that EAPB02303 is a significantly more potent anti-cancer agent than its predecessor, EAPB0203, with a broader range of activity, particularly in hematological malignancies like AML. Its mechanism of action through the inhibition of the critical PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development. This guide provides researchers and drug development professionals with a concise comparison and the foundational experimental details to understand and potentially build upon these findings. Further cross-validation in a wider array of solid tumor models is warranted to fully elucidate the therapeutic potential of EAPB02303.

References

EAPB02303: A Head-to-Head Comparison of a Novel COMT-Activated Prodrug in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in precision oncology, EAPB02303, a second-generation imiqualine, is emerging as a potent anti-cancer agent with a unique activation mechanism. This guide provides a comprehensive head-to-head comparison of EAPB02303 with its predecessor and other enzyme-activated prodrugs, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

EAPB02303 stands out as a prodrug activated by Catechol-O-methyltransferase (COMT), an enzyme overexpressed in several cancer types. This targeted activation strategy aims to selectively release the cytotoxic payload within the tumor microenvironment, thereby enhancing efficacy and minimizing off-target toxicity.

EAPB02303 vs. First-Generation Imiqualine EAPB0503

EAPB02303 was developed through chemical modifications of the first-generation imiqualine, EAPB0503. Experimental data reveals a significant leap in potency and a broader spectrum of activity for the second-generation compound.

FeatureEAPB02303EAPB0503
Potency 200-fold greater potency than EAPB0503[1][2][3]Baseline
AML Subtype Activity Broad-spectrum activity across various AML subtypes[1][2][3]Primarily targeted NPM1c AML cells[1][2][3]
Mechanism of Action Inhibition of PI3K/AKT/mTOR signaling pathway[1][2]; Inhibition of microtubule polymerization after COMT activation[4]Primarily targeted NPM1c AML cells[1][2][3]
In Vivo Efficacy Reduced leukemic burden in both wt-NPM1 and NPM1c AML xenograft mice[1][2]Primarily effective in NPM1c AML xenograft models

The Unique Activation of EAPB02303 by COMT

The mechanism of action for EAPB02303 involves a crucial bioactivation step mediated by COMT. This process is fundamental to its anti-cancer activity.

COMT_Activation_of_EAPB02303 EAPB02303 EAPB02303 (Prodrug) (Catechol moiety) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT O-methylation Methylated_EAPB02303 Methylated EAPB02303 (Active Drug) COMT->Methylated_EAPB02303 Microtubule_Polymerization Microtubule Polymerization Methylated_EAPB02303->Microtubule_Polymerization Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis EAPB02303_Signaling_Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibition AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibition Survival Cell Survival mTOR->Survival Inhibition

References

EAPB02303: A Potent Anti-Cancer Agent Bridging In Vitro Promise to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pre-clinical data reveals the broad-spectrum anti-leukemic and anti-melanoma activity of EAPB02303, a second-generation imiqualine compound. This guide synthesizes the available in vitro and in vivo data, offering a direct comparison with other agents and detailing the experimental frameworks that underpin these findings.

EAPB02303 has demonstrated significant therapeutic potential against various cancer types, most notably Acute Myeloid Leukemia (AML) and melanoma.[1] It exhibits a distinct mechanistic profile and boasts a potency that is up to 200-fold greater than its first-generation predecessor, EAPB0503.[2] This guide delves into the efficacy of EAPB02303, presenting a comparative analysis of its performance in vitro and in vivo.

Comparative Efficacy of EAPB02303: In Vitro Studies

In vitro studies have established the potent cytotoxic effects of EAPB02303 across a range of AML subtypes and melanoma cell lines, with IC50 values in the nanomolar range.[1][3] The compound has shown broad-spectrum activity, proving effective against both wild-type NPM1 (wt-NPM1) and NPM1-mutated (NPM1c) AML cells.[2][4]

Key In Vitro Findings:
  • Potency: EAPB02303 demonstrates impressive potency, with concentrations as low as 5 nM significantly inhibiting AML cell viability.[4] In melanoma cell lines, it is reportedly 20 times more potent than the standard therapy, vemurafenib.[1]

  • Broad-Spectrum Activity: Unlike the first-generation compound EAPB0503, which was primarily effective against NPM1c AML cells, EAPB02303 shows efficacy across various AML subtypes.[2][5]

  • Mechanism of Action: The anti-leukemic activity of EAPB02303 is attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway.[5][6] In some cancer cells, it has also been shown to interfere with the Ras-MAPK signaling pathway.[3] Additionally, it induces cell cycle arrest, apoptosis, and, in NPM1c AML cells, promotes the degradation of the NPM1c protein.[4][7]

Cell LineCancer TypeKey FindingsReference Compound
OCI-AML2AML (wt-NPM1)A 10 nM dose led to a 50% reduction in cell viability at 24 hours and complete suppression of cell growth at 48 hours.[4]Cytarabine
OCI-AML3AML (NPM1c)More sensitive to EAPB02303 than wt-NPM1 cells, with notable degradation of the NPM1c protein.[4]EAPB0503
MOLM-13AMLA 5 nM dose reduced cell viability by over 60% at 24 hours and completely abolished it at 48 hours.[4]-
KG-1αAML (p53 affected)Showed efficient cell growth inhibition despite p53 mutations known to confer drug resistance.[4]-
THP-1AML (p53 affected)Demonstrated partial to complete cell growth inhibition.[4]-
A375MelanomaIC50 of 3 nM, showing 20 times more potency than vemurafenib.[1]Vemurafenib
PDAC cellsPancreatic CancerExerted activity at low nanomolar concentrations.[7]Paclitaxel

In Vivo Efficacy of EAPB02303

The potent in vitro activity of EAPB02303 has been successfully translated into significant in vivo efficacy in xenograft mouse models of both AML and melanoma.

Key In Vivo Findings:
  • Leukemic Burden Reduction: In both wt-NPM1 and NPM1c AML xenograft models, EAPB02303 potently reduced the leukemic burden and improved organ tumor infiltration.[2][6]

  • Survival Advantage: A significant survival advantage was observed exclusively in NPM1c AML xenografts, with treated mice surviving up to 120 days compared to 50 days for the untreated group.[4] This enhanced survival is likely due to the superior response conferred by NPM1c degradation.[2][6] Surprisingly, despite its potent activity against OCI-AML2 cells in vitro and its ability to reduce leukemic burden in vivo, EAPB02303 did not prolong the survival of mice xenografted with these cells.[4]

  • Melanoma Tumor Reduction: In A375 human melanoma xenografts, EAPB02303 treatment reduced tumor size and weight in a dose-dependent manner.[1]

  • Pancreatic Cancer Tumor Reduction: The compound was also able to reduce tumor growth in patient-derived xenograft mouse models of pancreatic cancer.[7]

Animal ModelCancer TypeTreatment RegimenKey Outcomes
OCI-AML2 Xenograft MiceAML (wt-NPM1)2.5 mg/kg intraperitoneally every other day for 3 weeks.[6]Potently reduced leukemic burden and improved organ tumor infiltration, but did not prolong survival.[4]
OCI-AML3 Xenograft MiceAML (NPM1c)2.5 mg/kg intraperitoneally every other day for 3 weeks.[6]Significantly prolonged survival (up to 120 days vs. 50 days for control) and reduced leukemic burden.[4]
A375 Xenograft MiceMelanomaDose-dependentReduced tumor size and weight.[1]
PDAC Xenograft MicePancreatic CancerNot specifiedReduced tumor growth.[7]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: A variety of AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1, MOLM-13) and melanoma cell lines (A375) were used.[1][4][6]

  • Treatment: Cells were treated with increasing concentrations of EAPB02303 for 24, 48, and 72 hours.[6]

  • Analysis: Cell viability was assessed using methods such as the trypan blue exclusion dye assay or sulforhodamine B assay.[6][7]

Western Blot Analysis
  • Objective: To determine the effect of EAPB02303 on key signaling proteins.

  • Procedure: AML cell lines and primary patient cells were treated with 5 nM EAPB02303.[6] Cell lysates were then subjected to western blot analysis to detect levels of total and phosphorylated mTOR, AKT, and ERK, as well as NPM1c, SENP3, and ARF.[4][6]

In Vivo Xenograft Studies
  • Animal Model: Six-to-eight-week-old NSG mice were used for AML studies.[6]

  • Tumor Implantation: Mice were intravenously injected with 2 million OCI-AML2 or OCI-AML3 cells.[6] For melanoma and pancreatic cancer studies, cells were subcutaneously implanted.[1][7]

  • Treatment: One week post-injection, mice were intraperitoneally administered with EAPB02303 (e.g., 2.5 mg/kg every other day for 3 weeks for AML models).[6]

  • Analysis: At the end of the treatment period, mice were sacrificed, and bone marrow cells were analyzed for human CD45 staining to assess leukemic burden.[6] Survival was monitored over time.[4] Tumor size and weight were measured for solid tumor models.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams illustrate the key signaling pathways affected by EAPB02303 and a generalized workflow for its pre-clinical evaluation.

EAPB02303_Signaling_Pathway cluster_0 EAPB02303 Action cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Ras-MAPK Pathway cluster_3 NPM1c Degradation EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits Ras Ras EAPB02303->Ras Inhibits NPM1c NPM1c Mutant Protein EAPB02303->NPM1c Promotes Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK MAPK Ras->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Degradation Protein Degradation NPM1c->Degradation

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR and Ras-MAPK pathways and promotes NPM1c degradation.

Preclinical_Evaluation_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment_Vitro EAPB02303 Treatment Cell_Culture->Treatment_Vitro Viability Cell Viability Assays Treatment_Vitro->Viability Mechanism Mechanism of Action Studies (Western Blot) Treatment_Vitro->Mechanism Xenograft Xenograft Mouse Model Treatment_Vitro->Xenograft Promising Results Treatment_Vivo EAPB02303 Administration Xenograft->Treatment_Vivo Tumor_Measurement Tumor Growth Measurement Treatment_Vivo->Tumor_Measurement Survival Survival Analysis Treatment_Vivo->Survival

Caption: Generalized workflow for the pre-clinical evaluation of EAPB02303.

References

Assessing the Specificity of EAPB02303 as a Microtubule Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EAPB02303, a novel microtubule agent, with established drugs in the same class, namely the taxane paclitaxel and the vinca alkaloid vincristine. The information presented herein is compiled from publicly available research to facilitate an objective assessment of EAPB02303's specificity and mechanism of action.

Executive Summary

EAPB02303 is a second-generation imiqualine that has demonstrated potent anti-tumor activity. Its primary mechanism of action is the disruption of microtubule dynamics, which is initiated by a unique bioactivation step. Unlike traditional microtubule inhibitors, EAPB02303 is a prodrug that requires conversion by the enzyme catechol-O-methyltransferase (COMT) into its active, methylated form. This active metabolite then inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, EAPB02303 has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, a key cascade in cell survival and proliferation. This guide will delve into the available data to compare its efficacy and specificity against paclitaxel and vincristine.

Comparative Performance Data

The following tables summarize the available quantitative data for EAPB02303 and its comparators.

Disclaimer: The data presented below are compiled from different studies and are not the result of a direct head-to-head comparison in a single experiment. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions (e.g., cell lines, assay duration, and specific methodologies) may vary.

Table 1: In Vitro Tubulin Polymerization Inhibition
CompoundIC50 (µM) for Tubulin Polymerization InhibitionMechanism of Action on Tubulin
EAPB02303 (metabolite) Data not available in a directly comparable formatInhibition of polymerization
Paclitaxel ~10 µM (for enhancement of polymerization)Stabilization of microtubules
Vincristine ~1 µMInhibition of polymerization
Table 2: Growth Inhibition (GI50) in Human Cancer Cell Lines (NCI-60 Panel)
Cell LineEAPB02303 (µM)Paclitaxel (µM)Vincristine (µM)
Leukemia
CCRF-CEM>1000.0030.003
K-5620.0240.030.004
MOLT-4>1000.0020.002
Melanoma
LOX IMVI0.0160.0040.005
MALME-3M0.0210.040.007
SK-MEL-280.0230.0030.004
Pancreatic Cancer
PANC-1Data not available0.0073Data not available
MIA PaCa-2Data not available0.0041Data not available

Source: Publicly available databases and literature. GI50 is the concentration causing 50% growth inhibition.

Mechanism of Action and Specificity

EAPB02303's specificity is influenced by two key factors: its requirement for COMT-mediated bioactivation and its subsequent effects on microtubule dynamics and cellular signaling pathways.

COMT-Dependent Bioactivation

EAPB02303 possesses a catechol moiety that is a substrate for COMT, an enzyme that transfers a methyl group from S-adenosylmethionine. This methylation converts EAPB02303 into its active form, which is responsible for inhibiting microtubule polymerization.[1][2] This bioactivation step suggests that the anti-tumor activity of EAPB02303 may be more pronounced in tumors with higher levels of COMT expression.

COMT_Activation EAPB02303 EAPB02303 (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB02303->COMT Binds to Active_Metabolite Methylated EAPB02303 (Active Drug) COMT->Active_Metabolite Catalyzes methylation SAM S-adenosylmethionine (Methyl Donor) SAM->COMT

Bioactivation of EAPB02303 by COMT.
Microtubule Disruption and Downstream Effects

The active metabolite of EAPB02303 inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Microtubule_Disruption_Pathway cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes Active_Metabolite Active EAPB02303 Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle G2/M Phase Progression Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Cellular cascade following microtubule disruption by EAPB02303.
Inhibition of PI3K/AKT/mTOR Signaling

A notable aspect of EAPB02303's activity is its ability to inhibit the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Western blot analyses have shown that EAPB02303 treatment leads to a reduction in the phosphorylation of key proteins in this pathway. It is not yet definitively established whether this is a direct off-target effect of EAPB02303 or a downstream consequence of microtubule disruption and mitotic arrest.

PI3K_Pathway_Inhibition EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/AKT/mTOR signaling pathway by EAPB02303.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the assessment of microtubule agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, and control compounds (e.g., paclitaxel, vincristine).

  • Procedure:

    • A reaction mixture containing tubulin and GTP in the general tubulin buffer is prepared on ice.

    • The test compound or control is added to the reaction mixture.

    • The mixture is transferred to a pre-warmed 96-well plate at 37°C.

    • The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[1][3]

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value for inhibitors is determined as the concentration that reduces the rate of polymerization by 50%.

Cell Viability (MTT/MTS) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Reagents: Cancer cell lines, culture medium, test compound, MTT or MTS reagent, and a solubilizing agent (for MTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • The MTT or MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

    • For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value is determined as the concentration that inhibits cell growth by 50%.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.

  • Reagents: Cancer cell lines, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Cells are treated with the test compound for a specified time.

    • The cells are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using a chemiluminescent substrate.[7]

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of the compound on protein expression and activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular & Molecular Assays Tubulin_Assay Tubulin Polymerization Assay IC50_Tubulin IC50 for Tubulin Polymerization Inhibition Tubulin_Assay->IC50_Tubulin Determines Cell_Viability Cell Viability Assay (MTT/MTS) GI50 GI50 Values Cell_Viability->GI50 Determines Cell_Culture Treat Cancer Cells with EAPB02303 Cell_Culture->Cell_Viability Western_Blot Western Blot Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Protein_Expression PI3K/AKT/mTOR Pathway Protein Levels Western_Blot->Protein_Expression Measures Cell_Cycle_Arrest G2/M Arrest Cell_Cycle->Cell_Cycle_Arrest Identifies

Workflow of key experiments for assessing microtubule agents.

Conclusion

EAPB02303 represents a promising microtubule agent with a distinct mechanism of action centered on its bioactivation by COMT. This unique feature may offer a therapeutic advantage in tumors with high COMT expression, potentially increasing its specificity. While its primary mode of action is the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis, its concurrent inhibition of the PI3K/AKT/mTOR signaling pathway warrants further investigation to determine if this is a direct off-target effect or a consequence of its primary mechanism. The lack of direct, head-to-head comparative studies with other microtubule agents necessitates further research to definitively position EAPB02303 in the therapeutic landscape. However, the available data suggest that EAPB02303 is a potent anti-cancer agent with a multifaceted mechanism that could be exploited for the development of novel cancer therapies.

References

Comparative Analysis of Apoptotic Induction by EAPB 02303 and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the apoptotic induction capabilities of EAPB 02303, a novel prodrug, against established microtubule-targeting chemotherapeutic agents, namely Paclitaxel, Vincristine, and Colchicine. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis and the development of new anti-cancer therapies.

Introduction to this compound

This compound is a second-generation imiqualine derivative that demonstrates potent cytotoxic activity in various cancer cell lines. It functions as a prodrug, requiring bioactivation by the enzyme Catechol-O-methyltransferase (COMT). The active metabolite, EAPB04303, then exerts its anti-cancer effects by inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

Comparative Compounds

To provide a comprehensive analysis, this compound is compared against three well-established microtubule-targeting agents:

  • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, preventing their disassembly. This leads to mitotic arrest and apoptosis.

  • Vincristine: A vinca alkaloid, Vincristine inhibits microtubule formation by binding to tubulin dimers. This disruption of microtubule assembly also causes cell cycle arrest at metaphase and induces apoptosis.

  • Colchicine: An alkaloid that binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.

Data Presentation

The following tables summarize the available quantitative data for this compound and the comparative compounds in pancreatic cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compoundPancpec11 nM[1]
PaclitaxelPanc-17.3 pM - 232 nM[2][3]
MIA PaCa-24.1 pM - 1052 nM[2][3]
VincristineMIA PaCa-21.5 x 10⁻⁸ M (for 1-hour exposure)[4]
ColchicineMIA PaCa-21.3 nM - 42 nM[5]

Table 2: Induction of Apoptosis

CompoundCell LineConcentrationTime Point% Apoptotic CellsReference
This compoundPancpec5xIC5048 h~50% (early and late)[1]
PaclitaxelMIA PaCa-210 nM72 h90%[2]
Panc-110 nM72 h30%[2]
VincristineWSU-FSCCL50 nM24 hSignificant increase in sub-G0/G1[6]
ColchicinePANC-1Not SpecifiedNot SpecifiedApoptosis induced[7]

Table 3: Effects on Apoptosis-Related Protein Expression

CompoundCell LineEffect on BaxEffect on Bcl-2Reference
PaclitaxelCHMmUpregulationDownregulation[1]
BCBL-1UpregulationSlight Downregulation[8]
VincristineCW9019No significant changeNo significant change[9]
AGSUpregulation (2.07-fold)Upregulation (4.09-fold)[10]
ColchicineHT-29UpregulationDownregulation[11]
Rat Lung/PancreasUpregulationUpregulation[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and a general experimental workflow for assessing apoptosis.

EAPB_02303_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell EAPB02303 This compound (Prodrug) EAPB02303_in This compound EAPB02303->EAPB02303_in Cellular Uptake COMT COMT EAPB02303_in->COMT Bioactivation EAPB04303 EAPB04303 (Active) COMT->EAPB04303 Tubulin β-Tubulin EAPB04303->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Apoptotic pathway of this compound.

Microtubule_Inhibitor_Pathway cluster_cell Cancer Cell Drug Microtubule Inhibitor (Paclitaxel, Vincristine, Colchicine) Microtubule Microtubule Dynamics Drug->Microtubule Disruption G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Leads to Bax Bax G2M_Arrest->Bax Upregulation Bcl2 Bcl-2 G2M_Arrest->Bcl2 Downregulation Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Bax->Mitochondrion Promotes MOMP Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General apoptotic pathway for microtubule inhibitors.

Apoptosis_Assay_Workflow cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays Start Seed Cancer Cells (Panc-1, MIA PaCa-2) Treatment Treat with Compound (this compound or Comparator) Start->Treatment Incubation Incubate for Defined Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide) Harvest->CellCycle WesternBlot Western Blot (Caspase-3, Bax, Bcl-2) Harvest->WesternBlot Analysis Data Analysis & Comparison AnnexinV->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General workflow for apoptosis assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay is used to detect and quantify apoptotic cells by flow cytometry.

  • Cell Preparation:

    • Induce apoptosis in your target cells (e.g., Panc-1, MIA PaCa-2) by treating with the desired compound (this compound, Paclitaxel, etc.) for the specified duration. Include a positive control (e.g., staurosporine treatment) and a negative (untreated) control.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V negative, PI negative cells are viable.

Cell Cycle Analysis using Propidium Iodide

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Treat cells with the test compounds as described previously.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

    • Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction:

    • Treat cells with the compounds of interest.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound represents a promising new agent in the class of microtubule inhibitors. Its mechanism of action, involving bioactivation by COMT, offers a potential for selective targeting of tumors with high COMT expression. The presented data indicates that this compound effectively induces apoptosis, comparable to established drugs like Paclitaxel, Vincristine, and Colchicine. Further research is warranted to directly compare the efficacy and protein expression changes of these compounds in the same pancreatic cancer cell lines under identical experimental conditions to fully elucidate their relative therapeutic potential.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for EAPB 02303

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical operational and safety guidance for the handling and disposal of EAPB 02303 (CAS 1958290-51-1), a potent microtubule-disrupting agent. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This compound is categorized as a cytotoxic compound and requires specialized handling and disposal protocols.

I. Chemical and Safety Data

This compound is a novel microtubule-disrupting agent with antitumor activity. Due to its cytotoxic nature, all personnel must handle this compound with stringent safety measures in place.

Identifier Value
Chemical Name This compound
CAS Number 1958290-51-1
Molecular Formula C₁₇H₁₄N₄O₂
Molecular Weight 306.32 g/mol
Known Hazards Cytotoxic, potentially carcinogenic, mutagenic, and toxic for reproduction.[1]

II. Personal Protective Equipment (PPE)

All personnel handling this compound, including during disposal procedures, must wear the following personal protective equipment to prevent exposure.[2]

Equipment Specification
Gloves Double-gloving with chemotherapy-rated nitrile gloves.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.
Eye Protection Safety goggles or a full-face shield.
Respiratory A NIOSH-approved respirator is recommended for handling the solid compound.
Footwear Closed-toe shoes and disposable shoe covers.

III. Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must follow hazardous waste regulations for cytotoxic agents. The primary method of disposal is high-temperature incineration.

1. Waste Segregation:

  • All materials that have come into contact with this compound are to be considered cytotoxic waste.

  • This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, plates), personal protective equipment (PPE), and cleaning materials.[3]

2. Containerization:

  • Solid Waste: Place all contaminated solid waste into a designated, rigid, leak-proof, and puncture-resistant container. This container must be clearly labeled for cytotoxic waste, typically with a purple color and the cytotoxic symbol (a cell in telophase).

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container, also labeled for cytotoxic waste. Do not mix with other chemical waste streams.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a purple, puncture-proof sharps container specifically designated for cytotoxic sharps.[1]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Cytotoxic Waste – Incinerate Only" and the universal cytotoxic symbol.[4]

  • Store sealed waste containers in a designated, secure, and isolated area with proper ventilation until collection by a certified hazardous waste disposal service.[2]

4. Decontamination of Work Surfaces:

  • A two-step cleaning process is recommended for decontaminating surfaces.

  • First, wipe the area with a detergent solution to remove any visible contamination.

  • Second, wipe the area with 70% isopropyl alcohol to disinfect and remove any remaining chemical residue.[3]

  • All cleaning materials used must be disposed of as cytotoxic waste.

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • The area should be secured to prevent further contamination.

  • Use a designated cytotoxic spill kit to clean the spill, following the kit's instructions.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for experiments involving this compound and the subsequent disposal pathway for generated waste.

Experimental Workflow with this compound cluster_experiment Experiment Phase cluster_disposal Disposal Phase Compound Handling Compound Handling Cell Treatment Cell Treatment Compound Handling->Cell Treatment Data Collection Data Collection Cell Treatment->Data Collection Waste Generation Waste Generation Data Collection->Waste Generation Segregation Segregation Waste Generation->Segregation Containerization Containerization Segregation->Containerization Labeling & Storage Labeling & Storage Containerization->Labeling & Storage Waste Pickup Waste Pickup Labeling & Storage->Waste Pickup

Caption: Workflow from experimental use to waste collection.

This compound Waste Segregation and Disposal cluster_waste_types Waste Types Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste PPE, Labware Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Solutions Sharps Sharps Contaminated Materials->Sharps Needles Purple Cytotoxic Container Purple Cytotoxic Container Solid Waste->Purple Cytotoxic Container Sealed Liquid Container Sealed Liquid Container Liquid Waste->Sealed Liquid Container Purple Sharps Container Purple Sharps Container Sharps->Purple Sharps Container High-Temp Incineration High-Temp Incineration Purple Cytotoxic Container->High-Temp Incineration Sealed Liquid Container->High-Temp Incineration Purple Sharps Container->High-Temp Incineration

Caption: Segregation and final disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。